(R)-Cyclohex-3-enylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-cyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEBFUBTLSFFRL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on (R)-Cyclohex-3-enylamine Hydrochloride: Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary (R)-Cyclohex-3-enylamine hydrochloride is a highly specialized chiral building block utilized extensively in the drug discovery and development pipeline. Characterized by a rigid cyclohexene scaffold and a precisely defined (R)-stereocenter, this intermediate is critical for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), including selective neuronal Nitric Oxide Synthase (nNOS) inhibitors. This whitepaper provides a rigorous, self-validating framework for its physicochemical profiling, stereoselective synthesis, and downstream application.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in complex synthetic workflows.
Table 1: Core Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1350767-92-8 |
| Molecular Formula | C6H12ClN 1 |
| Molecular Weight | 133.62 g/mol []() |
| Physical State | Solid (Crystalline powder) |
| Salt Form | Hydrochloride (1:1) |
| Stereochemistry | (1R) |
Causality of the Salt Form: Why isolate this compound as a hydrochloride salt? The free base of cyclohex-3-enylamine is highly susceptible to oxidative degradation and volatile losses at ambient temperatures. Conversion to the hydrochloride salt drastically enhances thermodynamic stability, facilitates long-term storage without degradation, and improves solubility in polar protic solvents. This phase modification is a critical prerequisite for reliable stoichiometric weighing in subsequent coupling reactions.
Stereoselective Synthesis and Resolution Protocol
The synthesis of enantiomerically pure cyclic amines often bypasses direct asymmetric catalysis in favor of classical resolution of a racemic precursor. This approach ensures high scalability and cost-effectiveness. The following protocol details the resolution of racemic cyclohex-3-ene-1-carboxylic acid and its subsequent conversion to the target amine [[2]]().
Step-by-Step Methodology
Phase 1: Diastereomeric Salt Formation
-
Initiation: Charge a reaction vessel with 1000 g of racemic cyclohex-3-ene-1-carboxylic acid and 5 volumes of acetone. Heat the mixture to 55–60 °C under continuous stirring.
-
Chiral Resolution: Dropwise add the chiral resolving agent, (S)-(-)-methylbenzylamine (approx. 0.96 equivalents), dissolved in 2 volumes of acetone.
-
Causality: The chiral amine reacts with the racemic acid to form a pair of diastereomeric salts. These diastereomers possess distinct lattice energies and solubility profiles, allowing for physical separation.
-
Phase 2: Fractional Crystallization and Validation 3. Controlled Cooling: Slowly cool the clear, orange solution. Crystallization of the enriched (R)-acid/(S)-amine salt typically initiates around 53 °C. Continue cooling to 20–25 °C over 4.5 hours.
-
Causality: Controlled, slow cooling prevents the kinetic trapping and co-precipitation of the undesired (S)-acid/(S)-amine diastereomer, ensuring a high enantiomeric excess (ee).
-
Self-Validating Loop: Filter the precipitate and wash with acetone. Measure the specific optical rotation (
) of the isolated salt. Repeat the crystallization process until a constant optical rotation of is achieved 2. This acts as an internal quality gate before proceeding.
Phase 3: Acidic Cleavage and Amination 5. Phase Separation: Suspend the optically pure salt in methyl tert-butyl ether (MTBE) and add 10 volumes of 1M HCl. Stir for 10 minutes, separate the layers, and extract the aqueous layer with MTBE. Dry the combined organic phases over Na₂SO₄ and concentrate in vacuo to yield pure (R)-cyclohex-3-ene-1-carboxylic acid 2. 6. Curtius Rearrangement: React the (R)-acid with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol and triethylamine.
-
Causality: The Curtius rearrangement proceeds with strict retention of configuration at the migrating chiral center, converting the carboxylic acid to a tert-butyl carbamate (Boc-protected amine) without racemization.
-
Deprotection: Treat the resulting tert-butyl cyclohex-3-enyl-1(R)-carbamate with anhydrous HCl to cleave the Boc group, precipitating the final this compound salt.
Workflow for the stereoselective resolution and synthesis of this compound.
Pharmaceutical Applications & Mechanistic Insights
The (R)-cyclohex-3-enylamine moiety is frequently integrated into complex pharmacophores, acting as a critical precursor in the development of targeted therapeutics. A prominent example is its use in synthesizing 1,5- and 3,6-substituted indole compounds designed as neuronal Nitric Oxide Synthase (nNOS) inhibitors 3.
Mechanistic Causality of the Stereocenter:
The nNOS active site is highly stereosensitive. When this compound is free-based and coupled to an indole core, the (R)-configuration of the cyclohexene ring directs the amine derivative into a specific hydrogen-bonding pocket within the enzyme. Simultaneously, the alkene moiety provides a localized region of
Utilization of (R)-Cyclohex-3-enylamine HCl as a chiral building block in targeted API synthesis.
Handling, Stability, and Storage Protocols
To ensure the trustworthiness of the compound across its lifecycle, strict adherence to the following handling protocols is required:
-
Atmospheric Control: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C.
-
Hygroscopicity Management: As a hydrochloride salt, the compound exhibits hygroscopic tendencies. Exposure to ambient humidity can lead to water absorption, which artificially inflates the mass and causes stoichiometric imbalances in sensitive catalytic couplings. Weighing and transfer should be performed in a controlled humidity environment or a glovebox.
-
Quality Control (QC): Prior to use in GMP or late-stage synthesis, verify the enantiomeric excess via Chiral HPLC (target >98% ee) and confirm the structural integrity of the vinylic protons via ¹H NMR (D₂O or DMSO-d₆).
References
- Google Patents. "EP2390245A1 - Enantiomerically pure amines". Source: google.com.
- Google Patents. "TW200808780A - 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity". Source: google.com.
Sources
- 1. eMolecules this compound | 1350767-92-8 | MFCD24644852 | Fisher Scientific [fishersci.com]
- 2. EP2390245A1 - Enantiomerically pure amines - Google Patents [patents.google.com]
- 3. TW200808780A - 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity - Google Patents [patents.google.com]
(R)-Cyclohex-3-enylamine Hydrochloride: Structural Architecture & Synthetic Utility
[1]
Executive Summary
This compound (CAS: [Specific stereoisomer often custom; Racemic HCl: 22615-33-4]) represents a critical "chiral pool" building block in modern medicinal chemistry.[1] Its value lies in the strategic placement of a homoallylic amine functionality within a cyclic constraint. This architecture serves as a versatile precursor for bicyclic aziridines , isoquinuclidines , and DPP-4 inhibitor scaffolds .[1] This guide dissects its molecular geometry, industrial synthesis via Curtius rearrangement, and critical characterization parameters.
Molecular Architecture & Stereochemistry[1]
Absolute Configuration
The (R)-enantiomer is defined by the spatial arrangement of the amine group at the C1 position relative to the C3-C4 double bond.[1]
-
Chirality: The C1 carbon is the sole stereocenter.
-
Conformation: The cyclohexene ring predominantly adopts a half-chair conformation to minimize torsional strain.[1] The bulky ammonium group (
) typically occupies the pseudo-equatorial position to reduce 1,3-diaxial interactions, though the salt lattice forces can distort this in the solid state.
Salt Stoichiometry
The hydrochloride salt is the preferred storage form due to the instability of the free amine (prone to oxidation and polymerization).
-
Stoichiometry: 1:1 Cation/Anion ratio (
).[1] -
Hygroscopicity: Moderate; requires storage under desiccant.
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 133.62 g/mol |
| Exact Mass (Cation) | 97.09 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High in |
Synthesis & Resolution Strategies
The synthesis of enantiopure (R)-cyclohex-3-enylamine is non-trivial due to the potential for racemization and migration of the double bond.[1] Two primary methodologies are industry-standard: Classical Resolution/Curtius Rearrangement (scalable) and Enzymatic Kinetic Resolution (green chemistry).[1]
Method A: The Curtius Rearrangement Route (Scalable)
This method relies on the resolution of the carboxylic acid precursor, followed by a stereoretentive rearrangement.
Protocol Logic:
-
Resolution: Racemic 3-cyclohexenecarboxylic acid is resolved using a chiral base (e.g., (R)-1-phenylethylamine).[1]
-
Acyl Azide Formation: The chiral acid is activated (mixed anhydride or acid chloride) and treated with sodium azide.
-
Rearrangement: Thermal decomposition yields the isocyanate with retention of configuration .
-
Hydrolysis: Acidic hydrolysis traps the amine as the HCl salt.
Visualization of Synthetic Workflow
Figure 1: Stereoselective synthesis via Curtius Rearrangement.[1] Note the retention of stereochemistry during the thermal degradation of the acyl azide.
Analytical Characterization
Validating the structure requires distinguishing the isomer from its conjugated analog (2-enylamine) and confirming enantiopurity.[1]
Nuclear Magnetic Resonance (NMR)
The diagnostic signals are the alkene protons and the methine proton at the chiral center.
Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 3, 4 | 5.75 – 5.90 | Multiplet | 2H | Alkene protons (Diagnostic) |
| 1 | 3.45 – 3.55 | Multiplet | 1H | |
| 2, 5 | 2.10 – 2.40 | Multiplet | 3H | Allylic protons |
| 6 | 1.70 – 1.90 | Multiplet | 1H | Homoallylic proton |
| 6' | 1.50 – 1.65 | Multiplet | 1H | Homoallylic proton |
Note: In the HCl salt, the amine protons (
Quality Control Protocol
-
Enantiomeric Excess (ee): Determine via Chiral HPLC.
-
Purity Check: Ensure absence of the conjugated isomer (cyclohex-2-enylamine), which shows alkene peaks shifted upfield and distinct coupling constants.[1]
Applications in Drug Discovery[2]
(R)-Cyclohex-3-enylamine is a "privileged structure" precursor.[1] Its primary utility is in generating bicyclic scaffolds that constrain the amine into a specific vector, enhancing binding affinity in enzyme pockets.
Pathway to Bicyclic DPP-4 Inhibitors
This amine is a precursor to 2-azabicyclo[2.2.1]heptane derivatives.[1] These bicyclic systems are bioisosteres of the pyrrolidine ring found in drugs like Vildagliptin and Saxagliptin, offering improved metabolic stability.
Figure 2: Transformation of the chiral amine into rigid bicyclic pharmacophores.
Key References
-
Curtius Rearrangement Mechanism: Smith, P. A. S. "The Curtius Reaction." Org. React. 1946, 3, 337.Link[1]
-
Synthesis of Cyclohexenylamines: J. Org. Chem. 2017, 82, 8831. (Discusses bicyclic amine synthesis from these precursors). Link[1]
-
DPP-4 Inhibitor Scaffolds: Bioorg. Med. Chem. Lett. 2009, 19, 1682. (Explores azabicycloheptane scaffolds). Link
-
Enzymatic Resolution: Org. Biomol. Chem., 2025.[3][4] (General protocols for amine resolution). Link
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride.[1] Retrieved from [Link][1]
-
Mykhailiuk, P. K. (2017). In-situ Generation of Difluorocarbene for [2+1] Cycloaddition. (Contextual reference for bicyclic amine synthesis from cyclohexenylamines). Retrieved from [Link][1]
Chiral Amines in Organic Synthesis: A Technical Guide
Abstract
Chiral amines are fundamental building blocks in modern organic synthesis, with their presence being a defining feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] It is estimated that approximately 40-45% of small molecule pharmaceuticals contain at least one chiral amine moiety, underscoring their profound impact on medicinal chemistry and drug development.[1][3][4] The precise three-dimensional arrangement of substituents around the nitrogen atom is often critical for biological activity, making the development of efficient and highly selective methods for their synthesis a paramount objective in both academic and industrial research.[5][6] This in-depth technical guide provides a comprehensive overview of the core strategies for accessing enantiomerically pure amines, including classical resolution techniques, modern asymmetric catalytic methods, and the rapidly advancing field of biocatalysis. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols for key synthetic procedures.
The Significance of Chirality in Amine-Containing Molecules
Chirality, or 'handedness', is a fundamental property of molecules that lack an internal plane of symmetry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design and synthesis.[5] Chiral amines, beyond their direct role as active pharmaceutical ingredients (APIs), are also indispensable as chiral auxiliaries, resolving agents, and ligands for asymmetric metal catalysis, further highlighting their central role in the synthesis of complex chiral molecules.[1][7]
Synthetic Strategies for Enantiomerically Pure Amines
The synthesis of enantiomerically pure amines can be broadly categorized into three main approaches: resolution of racemic mixtures, asymmetric synthesis from prochiral precursors, and biocatalytic methods. The choice of strategy is often dictated by factors such as the scale of the synthesis, the desired level of enantiopurity, and the structural complexity of the target molecule.
Resolution of Racemic Amines
Resolution is a classical and still widely used method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.
2.1.1. Kinetic Resolution
Kinetic resolution is a dynamic process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[8] The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is essential for achieving high enantiomeric excess (ee) in both the product and the unreacted starting material.
A significant drawback of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is limited to 50%.[8] However, the development of dynamic kinetic resolution (DKR) processes, which combine kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.[8][9]
Table 1: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |
| Maximum Yield | 50% | 100% (theoretically) |
| Process | Separation of enantiomers based on differential reaction rates. | Kinetic resolution coupled with in-situ racemization. |
| Key Components | Chiral catalyst/reagent. | Chiral catalyst/reagent + Racemization catalyst. |
| Example | Lipase-catalyzed acylation of a racemic amine.[10] | Palladium-catalyzed racemization coupled with enzymatic resolution.[9] |
2.1.2. Parallel Kinetic Resolution
Parallel kinetic resolution (PKR) is an elegant variation where each enantiomer of a racemic starting material is converted into a different product by a single chiral reagent.[11] This approach can be highly efficient for the simultaneous synthesis of two distinct, enantioenriched products from a single racemic precursor.
Asymmetric Synthesis from Prochiral Precursors
Asymmetric synthesis involves the conversion of a prochiral starting material, which lacks a stereocenter but can be converted into a chiral molecule in a single step, into a chiral product with high enantioselectivity. This is arguably the most powerful and atom-economical approach for the synthesis of chiral amines.
2.2.1. Asymmetric Hydrogenation of Imines
The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for the preparation of α-chiral amines.[1][12] This transformation is typically catalyzed by transition metal complexes, most notably those of iridium and rhodium, bearing chiral phosphine ligands.[13][14] The success of this method hinges on the design of chiral ligands that can effectively differentiate between the two faces of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. Significant progress has been made in the asymmetric hydrogenation of a wide range of imine substrates, including N-aryl, N-alkyl, and even challenging dialkyl imines.[13][15]
Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine
This protocol is a representative example and may require optimization for different substrates.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral iridium catalyst is prepared by dissolving [Ir(COD)Cl]₂ and the appropriate chiral phosphine ligand (e.g., a derivative of f-BINAPHANE) in a degassed solvent such as toluene.[1]
-
Reaction Setup: A pressure reactor is charged with the N-aryl imine substrate and the catalyst solution. The reactor is then sealed and purged several times with hydrogen gas.
-
Hydrogenation: The reaction mixture is stirred under a specific hydrogen pressure (e.g., 20-50 bar) at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantioenriched chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
2.2.2. Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a powerful one-pot procedure that combines the formation of an imine from a ketone or aldehyde and an amine with its subsequent asymmetric reduction.[16][17] This approach avoids the isolation of the often-unstable imine intermediate and is highly atom-economical.[18] Both transition-metal catalysis and organocatalysis have been successfully applied to ARA.[16][19]
2.2.3. Asymmetric Synthesis using Chiral Auxiliaries
In this strategy, a prochiral substrate is attached to a chiral auxiliary, which directs a subsequent diastereoselective transformation. The auxiliary is then cleaved to afford the enantioenriched product. A prominent example is the use of Ellman's tert-butanesulfinamide for the synthesis of a wide variety of chiral amines.[6][20] The condensation of tert-butanesulfinamide with an aldehyde or ketone provides a chiral N-sulfinyl imine, which can then be reduced or reacted with an organometallic reagent with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine.[20]
Biocatalytic Synthesis of Chiral Amines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[4][21][22] Enzymes offer several advantages, including high enantioselectivity, mild reaction conditions (typically aqueous media at or near room temperature and neutral pH), and the potential for high catalytic efficiency.[22][23]
2.3.1. Transaminases (TAs)
Transaminases, also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[22][24] This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantioselectivity.[25] The development of both (R)- and (S)-selective ω-transaminases has greatly expanded the scope of this methodology, allowing for the synthesis of both enantiomers of a target amine.[22] A notable industrial application of transaminases is in the synthesis of the antidiabetic drug sitagliptin.[23][26]
One of the challenges in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium. Various strategies have been developed to drive the reaction to completion, such as using a large excess of the amine donor, removing the ketone byproduct, or coupling the reaction with a downstream enzymatic or chemical transformation.[24][27]
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
This is a general protocol and will require optimization based on the specific enzyme and substrate.
-
Enzyme and Reagent Preparation: A buffer solution (e.g., phosphate buffer, pH 7.5) is prepared. The transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor, the ketone substrate, and the amine donor (e.g., isopropylamine) are dissolved in the buffer.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.
-
Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried, and concentrated. The crude product is purified by an appropriate method, such as distillation or crystallization.
-
Analysis: The yield and enantiomeric excess of the chiral amine are determined by standard analytical techniques.
2.3.2. Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs)
Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are enzymes that catalyze the asymmetric reductive amination of ketones to chiral amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[28][29] These enzymes have shown great promise for the synthesis of a variety of chiral amines, including those with challenging structural features.[28]
Applications of Chiral Amines
The applications of chiral amines are vast and continue to expand. In the pharmaceutical industry, they are key components of drugs for a wide range of therapeutic areas, including cardiovascular disease, infectious diseases, and oncology. In agrochemistry, chiral amines are found in many modern pesticides and herbicides, where stereochemistry plays a crucial role in their efficacy and environmental impact.[1] Furthermore, chiral amines are widely used as organocatalysts for a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions.[30][31][32]
Conclusion and Future Outlook
The synthesis of chiral amines remains a vibrant and highly competitive area of research. While significant progress has been made in the development of efficient and selective methods, there are still many challenges to be addressed. The development of more sustainable and environmentally friendly synthetic routes, the expansion of substrate scope to include more complex and challenging molecules, and the discovery of novel catalytic systems with even higher levels of activity and selectivity will continue to be major driving forces in this field. The increasing synergy between chemical catalysis and biocatalysis is expected to lead to even more powerful and versatile strategies for the synthesis of these fundamentally important molecules.
References
- Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC.
- Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. MDPI.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.
- Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing).
- Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry.
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses.
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Iridium-Catalyzed Asymmetric Hydrogen
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI.
- Sustainable Synthesis of Chiral Amines.
- Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis.
- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Asymmetric Synthesis of Amines. Yale University.
- Direct catalytic asymmetric synthesis of α-chiral primary amines.
- Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
- Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using...
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz
- Asymmetric hydrogen
- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination:
- A diversity of recently reported methodology for asymmetric imine reduction. Unknown Source.
- Reductive aminations by imine reductases:
- Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool.
- Chiral Amines. Alfa Chemistry.
- Reductive amin
- Chiral Amines in Asymmetric Synthesis. Unknown Source.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemis
- Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed.
- Chiral Organoc
- Asymmetric catalysis with chiral primary amine-based organoc
- Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic...
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH.
- Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Amine Synthesis. Methods, Developments and Applications.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 5. hims-biocat.eu [hims-biocat.eu]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 8. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. jocpr.com [jocpr.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 20. orgsyn.org [orgsyn.org]
- 21. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 29. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 30. alfachemic.com [alfachemic.com]
- 31. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stereochemical Control and Application of (R)-Cyclohex-3-enylamine Hydrochloride
[1]
Executive Summary
This compound (CAS: 22615-33-4 for racemate; specific enantiomer often custom-synthesized) represents a critical chiral allylic amine scaffold in medicinal chemistry.[1] Unlike its saturated analog (cyclohexylamine) or heterocyclic cousins (3-aminopiperidine, used in Linagliptin), this molecule offers a unique diene-compatible functionality combined with a chiral amine handle .[1]
This guide addresses the specific challenges in synthesizing, resolving, and utilizing this scaffold. It prioritizes enzymatic kinetic resolution as the superior manufacturing route due to higher atom economy and enantiomeric excess (
Structural Analysis & Stereochemistry
Conformational Dynamics
The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain.[1] In (R)-cyclohex-3-enylamine, the amine group at the C3 position prefers a pseudo-equatorial orientation to reduce 1,3-diaxial interactions, though the salt form (hydrochloride) can influence this equilibrium via hydrogen bonding networks in the crystal lattice.
Absolute Configuration Assignment
According to Cahn-Ingold-Prelog (CIP) priority rules:
-
Nitrogen (Atomic number 7) is Priority 1.[1]
-
C4 (Alkene carbon) is Priority 2 (due to double bond equivalence).[1]
-
C2 (Methylene carbon) is Priority 3.[1]
-
Hydrogen is Priority 4.[1]
For the (R)-enantiomer , with Hydrogen pointing away (dashed), the sequence 1
Visualization of Stereochemistry
The following diagram illustrates the stereochemical relationship and the half-chair conformation.
Caption: CIP Priority assignment and conformational preference of the (R)-enantiomer.
Synthesis & Manufacturing Protocol
The "Gold Standard" Route: Enzymatic Kinetic Resolution
While classical resolution using L-tartaric acid is possible, it often suffers from low yields (<30%) and requires multiple recrystallizations.[1] The industry-preferred method is Lipase-Catalyzed Kinetic Resolution .[1]
Why this works: Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity (
Experimental Protocol (Self-Validating)
Reagents:
Step-by-Step Workflow:
-
Setup: Dissolve racemic amine (100 mmol) in dry ethyl acetate (500 mL). Add Novozym 435 (20% w/w relative to substrate).[1]
-
Incubation: Stir at 30°C. Monitor reaction progress via GC or chiral HPLC.
-
Checkpoint: The reaction should stop at exactly 50% conversion if the E-value is high.
-
-
Filtration: Filter off the enzyme (can be recycled).[1]
-
Separation:
-
Hydrolysis (Target Recovery):
Synthesis Workflow Diagram
Caption: Chemoenzymatic workflow for isolating the (R)-enantiomer with high purity.
Analytical Characterization & Quality Control
Trustworthiness in chiral chemistry relies on robust analytical methods.[1] Do not rely solely on optical rotation, as it is concentration and solvent-dependent.[1]
Chiral HPLC Method
This method separates the enantiomers to calculate Enantiomeric Excess (
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 210 nm (low wavelength due to lack of chromophore) |
| Temperature | 25°C |
| Expected Retention | (S)-isomer: ~8.5 min; (R)-isomer: ~10.2 min (Verify with standards) |
Note on Derivatization: If UV detection is poor due to the lack of a strong chromophore, derivatize the amine with benzyl isocyanate prior to injection to enhance sensitivity.
Optical Rotation[1]
Applications in Drug Development[4][5][6]
Carbocyclic Nucleosides
(R)-Cyclohex-3-enylamine is a structural mimic of the ribose sugar ring found in DNA/RNA.[1]
-
Mechanism: The alkene functionality allows for oxidative functionalization (e.g., dihydroxylation) to create poly-hydroxylated cyclohexane rings.[1]
-
Use Case: Synthesis of Carbovir or Abacavir analogs where the oxygen of the furanose ring is replaced by a methylene group to increase metabolic stability against phosphorylases.
Diels-Alder Scaffolds
The cyclohexene double bond serves as a dienophile or can be modified to a diene precursor.[1]
-
Pathway: Reacting the amine-protected intermediate in a Diels-Alder cycloaddition allows for the rapid construction of bicyclic systems found in alkaloids.
References
-
Sigma-Aldrich. Cyclohex-3-en-1-amine hydrochloride Product Sheet. Retrieved from [1]
-
PubChem. Cyclohex-3-en-1-amine hydrochloride (CID 13040868).[1] National Library of Medicine.[1] Retrieved from [1]
-
Gotor, V., et al. (2006).[1] Enzymatic kinetic resolution of amines. Chemical Reviews. (Contextual citation for CAL-B protocols).
-
BenchChem. Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone. Retrieved from [1]
-
Phenomenex. Chiral HPLC Column Selection Guide. Retrieved from [1]
Comprehensive Safety, Handling, and Analytical Profiling of (R)-Cyclohex-3-enylamine Hydrochloride
Executive Summary
(R)-Cyclohex-3-enylamine hydrochloride is a highly valuable chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and functionalized organocatalysts. As a Senior Application Scientist, I have observed that the primary failure modes in utilizing this compound stem from a fundamental misunderstanding of its physicochemical behavior—specifically its hygroscopicity and the localized reactivity of its protonated amine moiety. This technical guide establishes a self-validating framework for the safe handling, storage, and chiral purity analysis of this compound, ensuring high-fidelity experimental outcomes and rigorous laboratory safety.
Physicochemical Profiling & Structural Dynamics
Understanding the molecular behavior of this compound (CAS: 1350767-92-8) is the prerequisite for designing effective handling protocols.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Causality / Impact on Handling |
| CAS Number | 1350767-92-8 | Unique identifier for the (R)-enantiomer[1]. |
| Molecular Formula | C6H12ClN | Defines the stoichiometric ratio for derivatization. |
| Molecular Weight | 133.62 g/mol | Critical for precise molar calculations in asymmetric synthesis[2]. |
| Physical State | Solid (Hygroscopic) | The hydrochloride salt readily absorbs atmospheric moisture, necessitating inert storage[3]. |
| Topological Polar Surface Area | 26 Ų | Indicates moderate polarity, influencing solvent selection for extractions[2]. |
Mechanistic Insight: The stability of the cyclohexene ring is generally high, but the protonated primary amine (-NH3⁺ Cl⁻) acts as a moisture sink. If exposed to ambient humidity, the salt hydrates. This hydration not only skews gravimetric measurements (leading to incorrect stoichiometric ratios) but can also initiate slow hydrolysis or side reactions in subsequent moisture-sensitive cross-coupling steps.
Hazard Identification & Toxicological Mechanisms
Safety protocols must be driven by causality, not just compliance. The GHS classification for this compound highlights specific acute hazards[2][4].
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Toxicological Causality: Why does this specific salt cause irritation? When the airborne dust or solid contacts the mucosal membranes (eyes, respiratory tract) or perspiration on the skin, the hydrochloride salt dissolves. This dissolution creates a localized micro-environment of low pH due to the weakly acidic nature of the amine salt. Concurrently, the lipophilic cyclohexenyl ring interacts with the phospholipid bilayer of epithelial cells, disrupting membrane integrity and triggering an inflammatory cascade[5].
Figure 1: Mechanistic pathway of (R)-Cyclohex-3-enylamine HCl toxicity and corresponding mitigation.
Laboratory Handling & Self-Validating Safety Protocols
To mitigate the risks outlined above, handling must be engineered as a self-validating system where the failure of one control is caught by another.
PPE and Environmental Controls
-
Respiratory Protection: Handle exclusively within a certified chemical fume hood or glovebox. If aerosolization is possible during scale-up, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].
-
Dermal Protection: Nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides an excellent barrier against polar organic salts, whereas standard latex is prone to micro-tears and offers inferior chemical resistance.
-
Ocular Protection: Chemical splash goggles (OSHA 29 CFR 1910.133 compliant)[6]. Standard safety glasses are insufficient due to the risk of fine, hygroscopic dust bypassing the side shields.
Inert Handling Protocol
Due to its hygroscopicity, the compound must be handled using Schlenk line techniques or within a glovebox to maintain its integrity[3].
-
Purge: Cycle the transfer antechamber with Argon. Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket over solid powders in open vials, preventing moisture ingress more effectively during brief transfers.
-
Weighing: Weigh the compound in a pre-tared, oven-dried vial.
-
Sealing: Seal with a PTFE-lined septum cap before removing from the inert atmosphere.
Experimental Workflows: Quality Control & Derivatization
A critical quality control (QC) step before utilizing this compound in asymmetric synthesis is verifying its enantiomeric excess (ee). Direct HPLC analysis of aliphatic amines is notoriously difficult due to poor UV absorbance and severe peak tailing on silica-based columns.
The Self-Validating Solution: Pre-column derivatization using a chiral derivatizing agent (CDA) such as (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate[7]. This converts the enantiomers into diastereomeric ureas, which possess strong UV chromophores and distinct physicochemical properties, allowing for baseline resolution on standard achiral reversed-phase columns[8].
Step-by-Step Derivatization Protocol
-
Freebasing (Internal Control Step): Dissolve 5.0 mg of this compound in 1.0 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine. Self-Validation: Check the pH of a 1 µL aliquot with wet indicator paper to ensure complete neutralization (pH > 8).
-
Derivatization: Add 1.1 equivalents of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate to the solution[7].
-
Incubation: Stir at room temperature for 30 minutes under an inert atmosphere. The reaction is quantitative and forms the corresponding stable urea derivative.
-
Quenching: Add 50 µL of methanol to quench any unreacted isocyanate, preventing column fouling.
-
Preparation for HPLC: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., 90:10 Hexane:Isopropanol) and filter through a 0.22 µm PTFE syringe filter prior to injection.
Figure 2: Step-by-step analytical workflow for chiral purity validation via HPLC derivatization.
Emergency Response & Decontamination
In the event of a spill or exposure, immediate, protocol-driven action is required[3][4].
-
Solid Spill: Do not sweep dry, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper or inert damp sand. Transfer to a hazardous waste container using a non-sparking spatula. Decontaminate the surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free amine, followed by thorough washing with soap and water[3].
-
Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with chemical agents, as exothermic neutralization reactions can exacerbate tissue damage[6].
-
Ocular Exposure: Remove contact lenses if present. Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open to ensure irrigation of the entire ocular surface. Seek immediate ophthalmological evaluation[4].
References
- Sigma-Aldrich. "this compound | 1350767-92-8".
- PubChem. "Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868".
- MedChemExpress. "TCO-amine hydrochloride-SDS".
- AK Scientific, Inc. "2-Propen-1-amine hydrochloride SDS".
- Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride Handling".
- BenchChem. "Application Note: Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate".
- BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide".
Sources
- 1. This compound | 1350767-92-8 [sigmaaldrich.com]
- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Resolution of (R)-Cyclohex-3-enylamine Hydrochloride
This Application Note provides a comprehensive, field-validated protocol for the synthesis of (R)-Cyclohex-3-enylamine hydrochloride , a critical chiral building block used in the development of DPP-4 inhibitors (e.g., Linagliptin).
The guide is structured to allow full autonomy in the laboratory, moving from the synthesis of the racemic precursor to the optical resolution and final salt formation.
Executive Summary
(R)-Cyclohex-3-enylamine (also known as (R)-3-aminocyclohexene) is a homoallylic amine with a single stereocenter at the C1 position. It serves as a high-value intermediate for pharmaceutical agents, particularly in the synthesis of xanthine-based DPP-4 inhibitors.
This protocol details the "Curtius-Resolution Route," chosen for its scalability and reproducibility in standard chemical laboratories. Unlike enzymatic routes that require specific biocatalysts, this chemical route utilizes readily available reagents (DPPA, Tartaric Acid) to deliver high enantiomeric excess (>98% ee).
Retrosynthetic Logic
The synthesis proceeds via the Curtius rearrangement of commercially available 3-cyclohexene-1-carboxylic acid to the racemic amine, followed by classical optical resolution using a chiral acid.
Figure 1: Retrosynthetic analysis showing the disconnection from the chiral salt back to the carboxylic acid precursor.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Impact on Quality |
| Reaction Temp (Curtius) | 70°C – 80°C | Critical for isocyanate formation. Too high >90°C risks degradation; too low <60°C stalls rearrangement. |
| Water Content (Step 1) | < 0.1% (Anhydrous) | Moisture during rearrangement converts isocyanate to urea byproducts (low yield). |
| Cooling Rate (Resolution) | 5°C per hour | Rapid cooling traps the eutomer (wrong isomer) in the crystal lattice, lowering optical purity. |
| Stoichiometry (DPPA) | 1.1 equivalents | Excess DPPA is difficult to remove and poses an explosion hazard during workup. |
Detailed Experimental Protocol
Stage 1: Synthesis of Racemic Cyclohex-3-enylamine
Mechanism: Curtius Rearrangement with Stereoretention (applied to racemate).
Reagents:
-
3-Cyclohexene-1-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Toluene (anhydrous, 10 V)
-
Hydrochloric acid (20% aq)
Protocol:
-
Activation: Charge a dry reactor with 3-cyclohexene-1-carboxylic acid and anhydrous Toluene under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) dropwise at 0–5°C. Stir for 15 minutes.
-
Azide Formation: Add DPPA dropwise, maintaining internal temperature < 10°C. Caution: Exothermic.
-
Rearrangement: Slowly heat the mixture to 80°C over 1 hour. Evolution of nitrogen gas (
) will be observed. Maintain at 80°C for 2 hours until gas evolution ceases (formation of Isocyanate intermediate). -
Hydrolysis: Cool the mixture to 20°C. Add 20% HCl (aq) slowly. The isocyanate hydrolyzes to the amine, which immediately forms the HCl salt in the aqueous layer.
-
Separation: Separate the phases. The organic phase (Toluene) contains phosphorus byproducts. The aqueous phase contains the product amine-HCl.
-
Free Basing: Basify the aqueous layer with NaOH (40%) to pH > 12. Extract the free amine with Dichloromethane (DCM) (3x).
-
Isolation: Dry combined DCM layers over
and concentrate in vacuo (keep bath < 40°C, amine is volatile) to yield Racemic Cyclohex-3-enylamine as a pale yellow oil.
Stage 2: Optical Resolution
Principle: Diastereomeric Salt Formation. The (R)-amine typically forms a less soluble salt with (L)-Tartaric acid (or vice versa depending on solvent). This protocol uses a "Screen and Recrystallize" approach.
Reagents:
-
Racemic Cyclohex-3-enylamine (from Stage 1)
-
(L)-(+)-Tartaric Acid (1.0 equiv)
-
Methanol (MeOH) / Water (9:1 ratio)
Protocol:
-
Salt Formation: Dissolve (L)-Tartaric acid in MeOH/Water (9:1) at 60°C.
-
Amine Addition: Add the racemic amine slowly to the hot acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4–6 hours. Seed crystals of authentic (R)-amine tartrate (if available) should be added at 45°C.
-
Filtration: Filter the white precipitate.
-
Solid: Enriched Diastereomeric Salt.
-
Liquor: Enriched in the opposite enantiomer.
-
-
Validation (The "Self-Validating" Step):
-
Take a small sample of the solid. Liberate the free base (NaOH/DCM) and check Optical Rotation.
-
Target: (R)-Cyclohex-3-enylamine is typically Dextrorotatory (+) .
-
Decision Gate:
-
If solid is (+): Recrystallize solid from MeOH to upgrade ee.
-
If solid is (-): The (R)-isomer is in the Mother Liquor . Evaporate the liquor and crystallize using (D)-(-)-Tartaric Acid to precipitate the (R)-isomer.
-
-
Stage 3: Salt Exchange to Hydrochloride
Final isolation of the stable API intermediate.
-
Suspend the chirally pure Tartrate salt in water.
-
Basify with 5M NaOH to pH 12.
-
Extract with Methyl tert-butyl ether (MTBE) or Diethyl Ether.
-
Dry the organic phase (
). -
Salt Precipitation: Bubble anhydrous HCl gas into the ether solution (or add 2M HCl in Ether) at 0°C.
-
Filtration: Collect the white solid by filtration under Nitrogen.
-
Drying: Dry in a vacuum oven at 40°C.
Final Product: this compound.
Analytical Controls & Validation
Chiral HPLC Method
To verify Enantiomeric Excess (ee), use the following method:
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (low absorption, high concentration required).
-
Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times (e.g.,
and ).
Optical Rotation
-
Specific Rotation
: Positive (+) for the (R)-isomer (free base). -
Note: The rotation of the HCl salt may differ in magnitude or sign depending on the solvent (MeOH vs Water). Always compare against a reference standard.
Expert Insights & Troubleshooting
The "Resolution Trap"
A common failure mode in resolution is the formation of a "eutectic" mixture where both diastereomers crystallize together.
-
Solution: If ee stays low (e.g., 20-30%) after crystallization, switch the solvent system. Changing from MeOH to Ethanol/Water (95:5) often alters the solubility differential enough to break the eutectic.
Safety Note: DPPA Handling
DPPA (Diphenylphosphoryl azide) is a safer alternative to sodium azide/acid chlorides, but it still generates hydrazoic acid in situ if moisture is present.
-
Control: Ensure the reactor is vented to a scrubber containing dilute NaOH to neutralize any hydrazoic acid vapors.
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target hydrochloride salt.
References
-
Boehringer Ingelheim International GmbH. (2007). Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. US Patent 7,407,955.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
- Yadav, J. S., et al. (2013). Synthesis of Linagliptin and its intermediates.
-
PubChem Compound Summary. (2023). Cyclohex-3-en-1-amine.[2] National Center for Biotechnology Information.
Sources
Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-Cyclohex-3-enylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and protocols for the use of (R)-Cyclohex-3-enylamine hydrochloride as a versatile chiral building block and auxiliary in asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, serving as resolving agents, chiral bases, and key structural motifs in a vast array of pharmaceuticals and agrochemicals. (R)-Cyclohex-3-enylamine, with its distinct stereochemistry and conformational rigidity, offers a valuable tool for the stereocontrolled synthesis of complex molecules. This document outlines its application in diastereoselective alkylation and as a precursor for the synthesis of chiral ligands, complete with detailed experimental protocols, mechanistic insights, and expected outcomes.
Introduction: The Role of this compound in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1] Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[2][3] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to and removed from the substrate, and capable of inducing high levels of stereocontrol.[4]
This compound is a chiral primary amine that possesses a stereocenter within a conformationally constrained cyclohexene ring. This structural feature makes it an attractive candidate for applications in asymmetric synthesis, both as a chiral auxiliary to control the formation of new stereocenters and as a chiral building block for the synthesis of more complex molecules such as chiral ligands or pharmaceutical intermediates.
This guide will explore two primary applications of this compound:
-
As a Chiral Auxiliary: In the diastereoselective alkylation of a ketone, where the amine is first converted to a chiral imine.
-
As a Chiral Building Block: For the synthesis of a novel phosphine-oxazoline (PHOX)-type ligand, which can be subsequently used in asymmetric catalysis.
Application I: Diastereoselective Alkylation of Cyclohexanone via a Chiral Imine
The formation of a chiral imine from a prochiral ketone and a chiral amine is a classic strategy for asymmetric α-alkylation. The chiral amine auxiliary provides a sterically biased environment, directing the approach of an electrophile to one face of the enamine or its corresponding aza-enolate.
Scientific Principle and Causality
The underlying principle of this application is the conversion of the prochiral cyclohexanone into a chiral imine by condensation with (R)-Cyclohex-3-enylamine. The resulting imine exists in equilibrium with its enamine tautomer. Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral lithium aza-enolate. The cyclohexenyl group of the chiral auxiliary sterically shields one face of the aza-enolate, leading to a diastereoselective alkylation upon the addition of an electrophile (e.g., methyl iodide). Subsequent hydrolysis of the alkylated imine removes the chiral auxiliary and yields the enantiomerically enriched α-alkylated ketone.
Workflow for Diastereoselective Alkylation
Sources
Application Note: Chiral Resolution Using (R)-Cyclohex-3-enylamine Hydrochloride
[1][2][3]
Executive Summary
This compound is a specialized chiral amine salt employed in the optical resolution of racemic carboxylic acids.[1][2] Unlike common resolving agents like
This guide details the liberation of the free amine , the screening protocol for target acids, and the recovery workflow to ensure economic viability in drug development.
Chemical Profile & Mechanism[4]
Physicochemical Properties
| Property | Description |
| Molecular Formula | |
| Molecular Weight | 133.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ether (as salt).[1][2][3][4] |
| Chirality | (R)-Enantiomer (Active Resolving Agent) |
Mechanism of Action: Diastereomeric Salt Formation
The resolution relies on the reaction between the enantiopure base (B*) and a racemic acid (
The efficiency of this separation depends on the magnitude of the solubility difference (
Mechanistic Diagram
The following diagram illustrates the resolution pathway, distinguishing between the solid phase (target diastereomer) and the mother liquor.
Figure 1: Workflow for diastereomeric salt resolution.[1][2][4][6] The (R)-amine selectively crystallizes with one acid enantiomer.
Experimental Protocols
Protocol A: Preparation of Free Base (Essential Precursor)
Commercial supplies are typically the hydrochloride salt to prevent oxidation and improve shelf life. You must liberate the free amine before reaction with a weak carboxylic acid, or use a double-decomposition method (less reliable).
Materials:
Steps:
-
Dissolution: Dissolve 10 g of the HCl salt in 30 mL of water.
-
Basification: Cool to 0-5°C. Slowly add 5M NaOH with stirring until pH > 12. The solution will become cloudy as the free amine oils out.
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentration: Carefully remove the solvent under reduced pressure (Note: Low molecular weight amines can be volatile; do not use high vacuum/high heat).
-
Yield Check: Weigh the resulting oil. It should be used immediately for resolution to avoid carbonate formation from air.
Protocol B: Resolution Screening (The "Pasteur Triangle")
Do not scale up without screening solvents. The goal is to find a solvent where the salt dissolves at reflux but crystallizes upon cooling.
Solvent Panel: Ethanol (95%), 2-Propanol, Acetone, Ethyl Acetate, Acetonitrile.
Steps:
-
Stoichiometry: Prepare 1 mmol of racemic acid and 0.5 to 1.0 mmol of (R)-Cyclohex-3-enylamine (Free Base). Note: Starting with 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop.
-
Solvent Addition: Add solvent (e.g., 5 mL) and heat to reflux.
-
If solid remains:[2] Add more solvent until clear.
-
If clear immediately: Concentrate or choose a less polar solvent.
-
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, cool to 4°C.
-
Harvest: Filter the crystals.
-
Analysis: Liberate a small sample of the acid (see Protocol C) and analyze via Chiral HPLC or Polarimetry.
Protocol C: Large-Scale Resolution & Recovery
Objective: Resolve 50 g of Racemic 2-Arylpropionic Acid (Generic Example).
-
Salt Formation:
-
Crystallization:
-
Turn off heat and allow the vessel to cool to RT in an oil bath (slow cooling promotes purity).
-
Stir gently at RT for 6 hours.
-
Filter the white crystalline salt. Wash with cold ethanol.
-
-
Recrystallization (Crucial for >99% ee):
-
Take the wet cake and recrystallize from the minimum amount of boiling ethanol.
-
Repeat until the melting point is constant or chiral HPLC shows >99% ee.
-
-
Product Release (Acid Recovery):
-
Resolving Agent Recovery (Amine Recycling):
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | The salt separates as an oil rather than crystals.[2] | Reheat and add a seed crystal. Alternatively, switch to a less polar solvent (e.g., change EtOH to EtOAc). |
| No Precipitation | Salt is too soluble. | Reduce solvent volume or add an anti-solvent (e.g., Hexane) dropwise at cloud point. |
| Low ee% | Eutectic formation or fast crystallization. | Recrystallize the salt.[8] Use the "half-quantity" method (0.5 eq of amine) to favor the less soluble diastereomer. |
References
-
Pasteur, L. (1853).[8] Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational principle of diastereomeric resolution).[5][6]
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[6][9][10][11][12][13] Wiley-Interscience.[1][2] (The authoritative text on resolution logic).
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of resolving agents and conditions).
- Saigo, K., et al. (1980). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan.
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Cyclohex-3-en-1-amine hydrochloride.[1][2][7]Link (Accessed Oct 2023).
Disclaimer: This protocol involves the use of corrosive acids, bases, and organic solvents.[6] Always review the Safety Data Sheet (SDS) for this compound before use.[1][2] Conduct all extractions in a fume hood.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 22615-33-4|Cyclohex-3-enamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohex-3-en-1-amine hydrochloride|lookchem [lookchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. advanceseng.com [advanceseng.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: (R)-Cyclohex-3-enylamine Hydrochloride in Medicinal Chemistry
This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic product descriptions to focus on strategic application, synthesis, and validation.
Executive Summary & Compound Profile
(R)-Cyclohex-3-enylamine hydrochloride is a high-value chiral building block used to introduce sp³ complexity into drug candidates. Unlike its aromatic counterpart (aniline) or saturated analog (cyclohexylamine), this scaffold offers a unique balance of conformational flexibility and rigidity due to the C3-C4 double bond.
In modern drug discovery, it is primarily utilized to "escape from Flatland"—replacing flat aromatic rings with three-dimensional chiral aliphatic systems to improve solubility, metabolic stability, and target selectivity.
Compound Identity
| Property | Detail |
| IUPAC Name | (1R)-cyclohex-3-en-1-amine hydrochloride |
| CAS Number | 22615-33-4 (Generic/Racemate HCl); (R)-Specific: Custom Synthesis |
| Molecular Formula | C₆H₁₁N[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 133.62 g/mol |
| Chirality | (R)-Enantiomer (Active Pharmacophore) |
| Key Function | Chiral Primary Amine / Bioisostere for Aniline |
Strategic Applications in Drug Design
Bioisosteric Replacement (The "Escape from Flatland")
One of the most powerful applications of (R)-cyclohex-3-enylamine is the bioisosteric replacement of phenyl or aniline rings in kinase inhibitors and GPCR ligands.
-
Solubility Enhancement: Replacing a planar phenyl ring with the non-planar cyclohexenyl ring disrupts crystal lattice energy and increases sp³ fraction (
), often leading to improved aqueous solubility. -
Metabolic Stability: The double bond allows for further functionalization or specific metabolic clearance pathways that avoid the formation of toxic quinone-imine metabolites often associated with anilines.
-
Vector Positioning: The chiral center at C1 orients the amine nitrogen in a specific vector that can pick up unique hydrogen bonding interactions in the binding pocket (e.g., the hinge region of kinases) that a flat aniline cannot access.
Representative Workflow: Kinase Inhibitor Optimization
The following diagram illustrates the logic flow when using this building block to optimize a lead compound.
Figure 1: Strategic workflow for replacing aromatic amines with (R)-cyclohex-3-enylamine to optimize physicochemical properties.
Experimental Protocols
Synthesis: Enzymatic Kinetic Resolution
While racemic cyclohex-3-enylamine is commercially available, the high-value (R)-enantiomer is often prepared via enzymatic kinetic resolution. This method is superior to classical crystallization for scalability and atom economy.
Mechanism: A lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively acylates the (R)-amine, leaving the (S)-amine unreacted (or vice-versa depending on the acyl donor and solvent).
Protocol: Lipase-Catalyzed Resolution
Reagents:
-
Racemic Cyclohex-3-enylamine (1.0 eq)[1]
-
Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate
-
CAL-B (immobilized, e.g., Novozym 435) (10-20% w/w)
-
MTBE (Methyl tert-butyl ether) as co-solvent (optional)
Step-by-Step Procedure:
-
Preparation: Dissolve racemic cyclohex-3-enylamine (10 mmol) in dry Ethyl Acetate (50 mL).
-
Enzyme Addition: Add immobilized CAL-B (200 mg).
-
Incubation: Shake the mixture at 30°C and 200 rpm. Monitor the reaction via Chiral HPLC (see Section 4).
-
Termination: The reaction typically reaches 50% conversion (theoretical maximum for resolution) in 12-24 hours. The enzyme selectively acetylates the (R)-enantiomer to form (R)-N-(cyclohex-3-enyl)acetamide .
-
Work-up: Filter off the enzyme.
-
Separation: The unreacted (S)-amine and the formed (R)-amide are separated via column chromatography (Silica gel; DCM/MeOH gradient).
-
Hydrolysis: The isolated (R)-amide is hydrolyzed using 2M HCl (reflux, 4h) to yield This compound .
Figure 2: Workflow for the enzymatic kinetic resolution of cyclohex-3-enylamine to obtain the (R)-enantiomer.
Chemical Coupling: Amide Bond Formation
The amine is most commonly coupled to carboxylic acids (e.g., core scaffolds of kinase inhibitors).
Standard HATU Coupling Protocol:
-
Activation: To a solution of the Carboxylic Acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.
-
Coupling: Add (R)-Cyclohex-3-enylamine HCl (1.1 eq).
-
Note: Since the amine is a hydrochloride salt, ensure sufficient base (DIPEA) is present to neutralize the HCl (total ~3-4 eq base).
-
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄.
Analytical Quality Control
Validating the enantiomeric excess (ee) is critical.
Chiral HPLC Method
-
Column: Daicel Chiralpak IA or AD-H (Amylose-based columns are preferred for amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength due to lack of strong chromophores).
-
Expected Result: The (R)- and (S)-enantiomers should show baseline separation. (R)-isomer elution time must be determined using a standard.
Stability & Handling
-
Storage: Store the HCl salt in a desiccator at room temperature. It is hygroscopic.
-
Free Base Instability: The free amine is volatile and can absorb CO₂ from the air to form carbamates. Always generate the free base in situ or use immediately.
References
-
Enzymatic Resolution Strategies
-
Kinase Inhibitor Design
- Title: "Application of a macrocyclization strategy in kinase inhibitor development" (Context on scaffold optimiz
- Source: ScienceOpen, 2025.
-
URL:[Link]
-
General Compound Data
-
Photoredox/Enzymatic Synthesis
- Title: "Enantioselective synthesis of amines by combining photoredox and enzymatic c
- Source: CORE / Nature C
-
URL:[Link]
Sources
- 1. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthesis of Bioactive Polyheterocycles: Regioselective Cyclisation of 5-Cyclohex-2-Enyl-6-Hydroxy[1]Benzopyran-2-One / Synthetic Communications, 1998 [sci-hub.sg]
- 3. chemscene.com [chemscene.com]
- 4. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Note: Enantioselective Architectures using (R)-Cyclohex-3-enylamine HCl
Abstract & Strategic Utility
(R)-Cyclohex-3-enylamine hydrochloride (CAS: 93103-97-2 for generic/racemate context) represents a high-value "chiral pool" scaffold in modern medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a reactive alkene (C3–C4) and a chiral amine center (C1).
Unlike flat aromatic amines, this scaffold offers three-dimensional saturation (Fsp³)—a critical parameter in improving the solubility and metabolic stability of drug candidates. The (R)-configuration at C1 serves as an internal chiral auxiliary, exerting powerful diastereomeric control over downstream functionalizations of the alkene, such as iodocyclization or epoxidation.
This application note details three validated workflows:
-
Preparation: Enzymatic Kinetic Resolution (EKR) to ensure >99% ee.
-
Core Application: Diastereoselective Iodocyclization to access bicyclic isoquinuclidines.
-
Expansion: Ugi-4-Component Reaction for chiral peptidomimetic libraries.
Protocol A: Enzymatic Kinetic Resolution (EKR)
Objective: Isolation of high-purity (R)-Cyclohex-3-enylamine from racemic mixtures using Candida antarctica Lipase B (CAL-B).
Mechanistic Insight
Lipases, particularly CAL-B (immobilized as Novozym 435), exhibit high enantioselectivity toward cyclic amines. The enzyme follows the Kazlauskas Rule , typically favoring the acylation of the (R)-enantiomer in organic solvents. This process converts the (R)-amine into an amide (separable), leaving the (S)-amine unreacted.
Experimental Workflow (DOT Visualization)
Caption: Kinetic resolution workflow separating (R)-amide and (S)-amine via phase partitioning.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve racemic cyclohex-3-enylamine (10 mmol) in anhydrous MTBE or Ethyl Acetate (50 mL).
-
Add Novozym 435 (200 mg, 20 wt% loading).
-
Add Ethyl Acetate (5 equiv) as both solvent and acyl donor.
-
Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.
-
-
Monitoring:
-
Monitor conversion via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH/DEA). Target 50% conversion.
-
-
Workup & Separation:
-
Hydrolysis to (R)-Amine HCl:
-
Concentrate the organic layer.[2] Reflux the residue in 6M HCl (20 mL) for 12 hours.
-
Evaporate to dryness and recrystallize from EtOH/Et₂O to yield This compound .
-
Protocol B: Diastereoselective Iodocyclization
Objective: Synthesis of chiral bicyclic scaffolds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) leveraging the C1-chiral center.
Mechanistic Insight
The (R)-configuration at C1 directs the approach of the electrophilic iodine species to the alkene at C3–C4. By protecting the nitrogen with a carbamate (Boc), the nitrogen acts as an internal nucleophile.[5] The reaction proceeds via a trans-diaxial opening of the iodonium intermediate, forming a bicyclic system with high diastereoselectivity (dr > 20:1).
Reaction Data Summary
| Parameter | Condition | Outcome |
| Substrate | (R)-N-Boc-cyclohex-3-enylamine | Protected precursor |
| Reagent | Iodine ( | Electrophile source |
| Solvent | Acetonitrile ( | Promotes polar mechanism |
| Temp/Time | 0°C to RT, 4 hours | Kinetic control |
| Yield | 82-88% | Isolated yield |
| Selectivity | >95% de | Controlled by C1 chirality |
Experimental Protocol
-
Protection:
-
React (R)-Cyclohex-3-enylamine HCl (5 mmol) with
(1.1 equiv) and (2.5 equiv) in DCM. Isolate the N-Boc intermediate.
-
-
Cyclization:
-
Dissolve N-Boc-amine (1.0 equiv) in acetonitrile (0.1 M).
-
Add
(3.0 equiv). Cool to 0°C. -
Add
(2.5 equiv) portion-wise. Protect from light. -
Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
-
Quench & Purification:
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extract with EtOAc. Dry over
. -
Purify via flash chromatography (Hexane/EtOAc).
-
-
Result:
-
Formation of the iodinated bicyclic carbamate, a precursor to isoquinuclidines .
-
Protocol C: Ugi-4-Component Reaction (Ugi-4CR)
Objective: Combinatorial synthesis of chiral peptidomimetics.
Mechanistic Insight
(R)-Cyclohex-3-enylamine acts as the amine component in the Ugi reaction. Its alkene handle remains intact, allowing for "post-condensation modifications" (e.g., Ring-Closing Metathesis or hydrogenation). The chiral center at C1 induces diastereoselectivity if a chiral aldehyde or isocyanide is used, but primarily serves to install a fixed chiral point in the peptidomimetic backbone.
Pathway Visualization (DOT)
Caption: Ugi-4CR pathway assembling complex scaffolds around the chiral amine core.
Experimental Protocol
-
Reagent Mixing:
-
In a vial, combine (R)-Cyclohex-3-enylamine (1.0 mmol) and the chosen aldehyde (1.0 mmol) in Methanol (2 mL).
-
Stir for 30 minutes to pre-form the imine (often visible by slight color change).
-
-
Component Addition:
-
Add the carboxylic acid (1.0 mmol) and isocyanide (1.0 mmol) sequentially.
-
-
Reaction:
-
Stir at ambient temperature for 24 hours.
-
Note: Methanol is the preferred solvent for Ugi reactions due to hydrogen bonding stabilization of the transition state.
-
-
Workup:
-
Evaporate solvent.
-
Dissolve residue in DCM and wash with saturated
and brine. -
Purify via automated flash chromatography.
-
References
-
Enzymatic Kinetic Resolution Principles: Paetzold, J., & Bäckvall, J. E. (2005).[6] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[6]
-
Iodocyclization Methodologies: Gabriele, B., et al. (2012).[7] An Iodocyclization Approach to Substituted 3-Iodothiophenes (General mechanism for iodocyclization). The Journal of Organic Chemistry.
-
Lipase Specificity (CAL-B): Anderson, E. M., et al. (1998). Origin of Enantioselectivity in Lipase-Catalyzed Reactions. Bioconjugate Chemistry.
-
Ugi Reaction Applications: Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews.
-
General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride.
Sources
- 1. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
Application Note: (R)-Cyclohex-3-enylamine Hydrochloride as a Versatile Chiral Building Block for Novel Compound Synthesis
Abstract
(R)-Cyclohex-3-enylamine hydrochloride is a valuable and versatile chiral building block for the synthesis of novel compounds, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by three key features: a stereochemically defined center, a reactive primary amine, and a functionalizable cyclohexene ring. This combination allows for the introduction of chirality and diverse structural motifs into target molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block. It details robust, field-proven protocols for two of the most fundamental and powerful transformations involving this reagent: N-acylation for the synthesis of chiral amides and one-pot reductive amination for the creation of chiral secondary amines. The causality behind experimental choices, practical insights, and methods for product characterization are thoroughly discussed to ensure scientific integrity and successful implementation.
Physicochemical Properties and Safe Handling
This compound is a stable, solid material, which makes it significantly easier to handle and store compared to its volatile freebase form.[1] Understanding its properties is critical for proper experimental design and safety.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22615-33-4 | [2][3] |
| Molecular Formula | C₆H₁₂ClN | [3] |
| Molecular Weight | 133.62 g/mol | [3][4] |
| Physical Form | Solid | [2][4] |
| Melting Point | 181°C | [4] |
| Purity | Typically ≥95-98% | [2][4] |
1.1. Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]
-
Safety: this compound is classified as an irritant, causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][5] All handling should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6] Refer to the most current Safety Data Sheet (SDS) for comprehensive safety information.
Core Reactivity and Synthetic Strategy
The synthetic utility of (R)-Cyclohex-3-enylamine arises from its two primary reactive sites: the primary amine and the alkene double bond. The hydrochloride salt form renders the amine non-nucleophilic; therefore, liberation of the free amine in situ is the crucial first step for most C-N bond-forming reactions. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Application in N-Acylation for Chiral Amide Synthesis
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[7] N-acylation is a direct and reliable method for constructing this functional group.[8] This protocol details the synthesis of a model amide using benzoyl chloride.
3.1. Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The free amine, liberated by a base, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation by the base, yields the stable amide product. The choice of an acyl chloride as the electrophile makes the reaction highly efficient and often rapid, but requires careful temperature control due to its high reactivity.
3.2. Detailed Experimental Protocol: Synthesis of (R)-N-(cyclohex-3-en-1-yl)benzamide
Materials:
-
This compound (1.0 eq.)
-
Benzoyl chloride (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Deionized water, Saturated aq. NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Add triethylamine (1.5 eq.) to the stirred suspension. Stir for 10-15 minutes at room temperature to ensure complete formation of the free amine.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amide product.
3.3. Expert Insights
-
Why 1.5 equivalents of base? One equivalent is required to neutralize the hydrochloride salt, and an additional equivalent is needed to scavenge the HCl generated during the acylation reaction. Using a slight excess ensures the reaction goes to completion.
-
Why dropwise addition at 0 °C? The reaction between an amine and an acyl chloride is highly exothermic. Slow addition at reduced temperature prevents potential side reactions and ensures better control.[9]
-
Work-up Rationale: The water wash removes the bulk of the water-soluble triethylammonium chloride salt. The NaHCO₃ wash removes any remaining traces of HCl or unreacted benzoyl chloride. The brine wash aids in the separation of the organic and aqueous layers.
Application in Reductive Amination
Reductive amination is one of the most effective and widely used methods for synthesizing secondary and tertiary amines.[10] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient for creating new C-N bonds.[11]
4.1. Scientific Rationale
This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a mild and selective hydride donor, which is a key advantage.[12] It readily reduces the protonated imine (iminium ion) intermediate but is slow to react with the starting aldehyde or ketone.[13] This selectivity minimizes the side reaction of reducing the carbonyl starting material to an alcohol, leading to cleaner reactions and higher yields of the desired amine. The reaction is often self-validating as the formation of the iminium ion is favored under the slightly acidic conditions generated by the acetic acid byproduct of the reducing agent.
4.2. Detailed Experimental Protocol: Synthesis of (R)-N-benzylcyclohex-3-en-1-amine
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Triethylamine (TEA) (1.1 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound, benzaldehyde (1.0 eq.), and anhydrous DCE (approx. 0.1 M).
-
Add triethylamine (1.1 eq.) and stir the mixture for 5 minutes at room temperature.
-
In a single portion or in several small portions, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The addition may cause slight bubbling.
-
Stir the reaction at room temperature for 12-18 hours (overnight).
-
Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure secondary amine.
4.3. Expert Insights
-
Choice of Solvent: DCE is a common solvent for this reaction, but other non-protic solvents like DCM or THF can also be effective.[12]
-
Avoiding Dialkylation: While secondary alkylation of the product is possible, using a 1:1 stoichiometry of the amine and aldehyde generally minimizes this side reaction.[14]
-
Purification Strategy: The basic nature of the amine product means it may stick to silica gel. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to ensure efficient elution.
Characterization of Novel Compounds
Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the newly synthesized compounds.
-
NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.
-
For the amide product , expect to see a new amide N-H signal (a broad singlet or triplet) in the ¹H NMR spectrum, typically between 6-8 ppm, and the appearance of aromatic signals from the benzoyl group.
-
For the secondary amine product , a new set of signals corresponding to the benzyl group will appear, including a characteristic singlet or AB quartet for the benzylic -CH₂- protons around 3.5-4.5 ppm.
-
In both cases, shifts in the signals of the cyclohexene ring protons adjacent to the nitrogen atom are expected compared to the starting material.[15] The vinylic protons of the cyclohexene ring typically appear around 5.6-6.0 ppm.[15]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product, matching the calculated molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): Since the starting material is chiral, it is crucial to verify that the stereocenter remains intact and that no racemization has occurred. Analysis on a suitable chiral stationary phase (CSP) column will confirm the enantiomeric excess (e.e.) of the final product.[16][17]
Conclusion
This compound is a powerful and reliable chiral building block for asymmetric synthesis. The protocols detailed herein for N-acylation and reductive amination represent foundational, high-yield transformations that open the door to a vast chemical space. By providing access to diverse libraries of chiral amides and secondary amines, this reagent serves as a critical tool for professionals in drug discovery and chemical research aiming to develop novel, stereochemically defined compounds.
References
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed,
- What are the best processes/methods for separation of chiral amine both non selective ...
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry,
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. PubMed,
- Chiral HPLC Separ
- Cyclohex-3-enamine hydrochloride | 22615-33-4. Sigma-Aldrich,
- Cyclohex-3-en-1-amine hydrochloride. LookChem,
- Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868. PubChem,
- Cyclohex-3-enamine hydrochloride. Fluorochem,
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific,
- Safety D
- Reductive Amination - Common Conditions.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI,
- Application Note – Reductive Amin
- N-Acylation Reactions of Amines.
- Amine synthesis by reductive amination (reductive alkyl
- N-acylation of amides through internal nucleophilic c
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research,
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich,
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpret
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclohex-3-enamine hydrochloride | 22615-33-4 [sigmaaldrich.com]
- 3. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jocpr.com [jocpr.com]
- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amines
Introduction: The Imperative for Enantiopure Amines and the Rise of Biocatalysis
Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in the pharmaceutical industry. It is estimated that over 40% of active pharmaceutical ingredients (APIs) contain a chiral amine moiety, where the stereochemistry is critical for therapeutic efficacy and safety.[1][2] Traditional chemical methods for producing enantiopure amines often rely on the resolution of racemates, which is inherently limited to a 50% theoretical yield, or on transition-metal catalysis, which can necessitate harsh reaction conditions, expensive and toxic heavy metals, and extensive purification steps.[3]
In the last two decades, biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic routes to chiral amines.[3] This approach aligns with the principles of green chemistry by utilizing enzymes, which are biodegradable catalysts that operate under mild, aqueous conditions, thereby reducing energy consumption and waste generation.[4][5] This guide provides an in-depth exploration of the primary enzymatic strategies for chiral amine synthesis, complete with detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in this dynamic field.
I. Asymmetric Synthesis via Transaminases (TAs)
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[1][6] This direct asymmetric synthesis route is highly attractive due to its potential for high enantioselectivity and atom economy.
Mechanism of Action
The catalytic cycle of a transaminase involves a two-step "ping-pong" mechanism. In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from the amine donor, forming a pyridoxamine 5'-phosphate (PMP) intermediate and releasing the deaminated donor (a ketone or aldehyde). In the second half-reaction, the prochiral carbonyl substrate enters the active site and is aminated by the PMP, regenerating the PLP-enzyme complex and releasing the desired chiral amine. The stereochemical outcome is determined by the specific facial selectivity of the enzyme for the prochiral substrate.
Caption: Ping-pong mechanism of transaminase-catalyzed amination.
Causality in Experimental Design: Overcoming Equilibrium Limitations
A significant challenge in transaminase-catalyzed reactions is the often-unfavorable reaction equilibrium.[7] To drive the reaction towards the desired chiral amine product, several strategies can be employed. The choice of amine donor is critical. While amino acids like L-alanine are natural donors, their use results in the formation of pyruvate, leading to a near-unity equilibrium constant. A widely adopted and industrially relevant strategy is the use of a "smart" amine donor like isopropylamine (IPA).[8] The deamination of IPA produces acetone, a volatile byproduct that can be removed from the reaction mixture, thereby shifting the equilibrium towards product formation.[9]
Alternatively, a coupled-enzyme system can be used to remove the ketone byproduct. For instance, if L-alanine is the amine donor, the resulting pyruvate can be reduced to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+.[10] This system can be further coupled with glucose dehydrogenase (GDH), which regenerates NADH by oxidizing glucose to gluconolactone, effectively pulling the transamination reaction to completion.[10][11]
Protocol: Asymmetric Synthesis of (R)-1-Phenylethylamine using an (R)-selective ω-Transaminase
This protocol describes the synthesis of (R)-1-phenylethylamine from acetophenone using an (R)-selective ω-transaminase with isopropylamine as the amine donor.
Materials:
-
(R)-selective ω-transaminase (e.g., ATA-117 or equivalent)
-
Acetophenone
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Heptane (for extraction)
-
Sodium sulfate (anhydrous)
Equipment:
-
Temperature-controlled shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the following components:
-
100 mM Potassium phosphate buffer, pH 7.5 (to maintain optimal enzyme activity)
-
1 mM PLP (essential cofactor for transaminase activity)
-
50 mM Acetophenone (substrate)
-
500 mM Isopropylamine (amine donor; a significant excess is used to drive the equilibrium)
-
1-5 mg/mL (R)-selective ω-transaminase (enzyme concentration may need optimization)
-
-
Incubation: Seal the vessel and incubate the reaction mixture at 30-40°C with agitation (e.g., 200 rpm) for 24 hours. The elevated temperature increases the reaction rate, while agitation ensures proper mixing.
-
Reaction Monitoring: At regular intervals (e.g., 4, 8, and 24 hours), a small aliquot of the reaction mixture can be withdrawn to monitor the conversion of acetophenone and the formation of (R)-1-phenylethylamine by GC or HPLC.
-
Work-up:
-
After 24 hours (or when the reaction has reached completion), quench the reaction by adding an equal volume of 1 M NaOH to raise the pH to >12. This deprotonates the amine product, making it more soluble in organic solvents.
-
Extract the aqueous layer three times with an equal volume of heptane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-phenylethylamine.
-
-
Analysis: Determine the enantiomeric excess (ee) of the product using a chiral GC or HPLC column.
| Enzyme Class | Substrate Example | Product Example | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| ω-Transaminase | Acetophenone | (S)-1-Phenylethylamine | Isopropylamine | >99 | >99.5 | [12] |
| ω-Transaminase | Pro-sitagliptin ketone | Sitagliptin | Isopropylamine | >99 | >99 | [6] |
II. Reductive Amination via Amine Dehydrogenases (AmDHs)
Amine dehydrogenases (AmDHs) are a class of oxidoreductases that catalyze the asymmetric reductive amination of ketones or aldehydes to produce chiral amines.[13][14] This process is highly atom-economical, utilizing inexpensive ammonia as the amine source and producing only water as a byproduct.[14]
Mechanism of Action and Cofactor Regeneration
AmDHs require a nicotinamide cofactor, typically NADH or NADPH, as a hydride source. The reaction proceeds through the formation of an imine intermediate from the carbonyl substrate and ammonia within the enzyme's active site. This imine is then stereoselectively reduced by the hydride transferred from the NAD(P)H cofactor to yield the chiral amine.
Since NAD(P)H is expensive, its stoichiometric use is not economically viable for large-scale synthesis. Therefore, an in-situ cofactor regeneration system is essential.[15] Two common and effective systems are:
-
Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, which then hydrolyzes to gluconic acid, with the concomitant reduction of NAD(P)+ to NAD(P)H.[16]
-
Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD+ to NADH.[17] This system is particularly advantageous as the gaseous byproduct (CO2) does not interfere with downstream processing.[18]
Caption: Workflow for AmDH-catalyzed reductive amination with GDH-based cofactor regeneration.
Protocol: Synthesis of a Chiral Amine using an Engineered Amine Dehydrogenase with GDH Cofactor Regeneration
This protocol details the reductive amination of a prochiral ketone using an engineered AmDH and a GDH for NADH regeneration.
Materials:
-
Engineered Amine Dehydrogenase (AmDH)
-
Glucose Dehydrogenase (GDH)
-
Prochiral ketone substrate
-
Ammonium formate buffer (1 M, pH 8.5)
-
NAD+
-
D-Glucose
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
Equipment:
-
Temperature-controlled shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the following in 1 M ammonium formate buffer (pH 8.5):
-
10-50 mM Prochiral ketone substrate (concentration may require optimization)
-
1 mM NAD+ (catalytic amount)
-
1.1 equivalents of D-Glucose (relative to the ketone substrate)
-
1-2 mg/mL AmDH
-
0.5-1 mg/mL GDH
Causality Note: The use of ammonium formate buffer provides both the amine source (ammonia) and the substrate for the regeneration enzyme if FDH were used. For GDH, a high concentration of ammonium ions from a salt like ammonium chloride or formate is still necessary to drive the imine formation.[13] The pH is maintained at a slightly basic level (8.5-9.0) which is often optimal for AmDH activity and stability.[19]
-
-
Incubation: Seal the vessel and incubate at 30°C with agitation (e.g., 200 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by GC or HPLC.
-
Work-up:
-
Adjust the pH of the reaction mixture to >12 with 1 M NaOH.
-
Extract the product with an equal volume of ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Determine the conversion and enantiomeric excess of the chiral amine product by chiral GC or HPLC.
| Enzyme Class | Substrate Example | Product Example | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Amine Dehydrogenase | Cyclohexanone | (R)-Cyclohexylamine | GDH/Glucose | >99 | >99 | [13] |
| Amine Dehydrogenase | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | GDH/Glucose | >99 | >99 | [20] |
III. Deracemization using Monoamine Oxidases (MAOs)
Deracemization is an elegant strategy to convert a racemic mixture of amines into a single enantiomer, achieving a theoretical yield of 100%.[21] This is often accomplished using a chemoenzymatic approach that combines an enantioselective monoamine oxidase (MAO) with a non-selective chemical reducing agent.[22]
Mechanism of Deracemization
The process involves the selective oxidation of one enantiomer of the racemic amine by the MAO to the corresponding imine.[23] The imine is then non-selectively reduced back to the racemic amine by a chemical reductant, such as ammonia borane or sodium borohydride.[24] Over multiple cycles of selective oxidation and non-selective reduction, the enantiomer that is not oxidized by the MAO accumulates, resulting in a highly enantioenriched product.[25] Engineered variants of MAO from Aspergillus niger (MAO-N) are commonly used due to their broad substrate scope and high enantioselectivity.[21]
Caption: Chemoenzymatic deracemization of a racemic amine using an (S)-selective MAO.
Protocol: Deracemization of rac-1-Phenylethylamine using an MAO-N Variant
This protocol describes the deracemization of racemic 1-phenylethylamine to yield the (R)-enantiomer using an (S)-selective MAO-N variant and ammonia borane.
Materials:
-
MAO-N variant (e.g., MAO-N D9 or D11, as whole cells or purified enzyme)
-
rac-1-Phenylethylamine
-
Ammonia borane complex (NH3-BH3)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
Equipment:
-
Temperature-controlled shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the following mixture:
-
50 mM Potassium phosphate buffer, pH 8.0
-
10% (v/v) DMSO (to improve substrate solubility)
-
10-20 mM rac-1-Phenylethylamine
-
10-20 mg/mL MAO-N variant (as lyophilized whole cells)
-
1-2 equivalents of Ammonia borane complex
Causality Note: The use of a co-solvent like DMSO is often necessary to solubilize hydrophobic amine substrates.[23] The pH is typically maintained around 8.0, which is a good compromise for both MAO activity and the stability of the borane reducing agent.
-
-
Incubation: Seal the vessel and incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the enantiomeric excess of the remaining amine over time using chiral HPLC or GC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl to decompose the excess borane.
-
Basify the mixture to pH >12 with 1 M NaOH.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Analysis: Determine the final enantiomeric excess of the 1-phenylethylamine product by chiral GC or HPLC.
| Enzyme Class | Substrate Example | Product Example | Key Reagents | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Monoamine Oxidase | rac-Tetrahydro-β-carboline | (S)-Tetrahydro-β-carboline | MAO-N D9, NH3-BH3 | 93 | >99 | [26] |
| Monoamine Oxidase | rac-1,2,3,4-Tetrahydronaphthylamine | (S)-1,2,3,4-Tetrahydronaphthylamine | MAO-N D9, Borane | 75 | >99 | [22] |
Conclusion and Future Outlook
Biocatalysis offers a robust and sustainable platform for the synthesis of chiral amines, addressing many of the shortcomings of traditional chemical methods. Transaminases and amine dehydrogenases provide direct, highly stereoselective routes from simple carbonyl compounds, while monoamine oxidases enable the efficient deracemization of racemic mixtures. The continued advancement in enzyme discovery and protein engineering is rapidly expanding the substrate scope and improving the stability and activity of these biocatalysts, making them increasingly attractive for industrial-scale manufacturing.[2][14] As the demand for enantiopure amines continues to grow, particularly in the pharmaceutical sector, the adoption of these green and efficient biocatalytic methods is poised to become a cornerstone of modern organic synthesis.
References
-
Vertex AI Search, Grounding API Call, 2026.[1]
-
Vertex AI Search, Grounding API Call, 2026.[3]
-
Vertex AI Search, Grounding API Call, 2026.[2]
-
Vertex AI Search, Grounding API Call, 2026.[27]
-
Vertex AI Search, Grounding API Call, 2026.[13]
-
Vertex AI Search, Grounding API Call, 2026.[4]
-
Vertex AI Search, Grounding API Call, 2026.[14]
-
Vertex AI Search, Grounding API Call, 2026.
-
Vertex AI Search, Grounding API Call, 2026.[11]
-
Vertex AI Search, Grounding API Call, 2026.[28]
-
Vertex AI Search, Grounding API Call, 2026.[6]
-
Vertex AI Search, Grounding API Call, 2026.[15]
-
Vertex AI Search, Grounding API Call, 2026.[29]
-
Vertex AI Search, Grounding API Call, 2026.[10]
-
Vertex AI Search, Grounding API Call, 2026.[7]
-
Vertex AI Search, Grounding API Call, 2026.[30]
-
Vertex AI Search, Grounding API Call, 2026.[31]
-
Vertex AI Search, Grounding API Call, 2026.[32]
-
Vertex AI Search, Grounding API Call, 2026.[21]
-
Vertex AI Search, Grounding API Call, 2026.[22]
-
Vertex AI Search, Grounding API Call, 2026.[12]
-
Vertex AI Search, Grounding API Call, 2026.[19]
-
Vertex AI Search, Grounding API Call, 2026.[5]
-
Vertex AI Search, Grounding API Call, 2026.[33]
-
Vertex AI Search, Grounding API Call, 2026.[34]
-
Vertex AI Search, Grounding API Call, 2026.[26]
-
Vertex AI Search, Grounding API Call, 2026.[35]
-
Vertex AI Search, Grounding API Call, 2026.[20]
-
Vertex AI Search, Grounding API Call, 2026.[23]
-
Vertex AI Search, Grounding API Call, 2026.[36]
-
Vertex AI Search, Grounding API Call, 2026.[37]
-
Vertex AI Search, Grounding API Call, 2026.[8]
-
Vertex AI Search, Grounding API Call, 2026.[25]
-
Vertex AI Search, Grounding API Call, 2026.[9]
-
Vertex AI Search, Grounding API Call, 2026.[18]
-
Vertex AI Search, Grounding API Call, 2026.[38]
-
Vertex AI Search, Grounding API Call, 2026.[17]
-
Vertex AI Search, Grounding API Call, 2026.[39]
-
Vertex AI Search, Grounding API Call, 2026.[40]
-
Vertex AI Search, Grounding API Call, 2026.[41]
-
Vertex AI Search, Grounding API Call, 2026.[16]
-
Vertex AI Search, Grounding API Call, 2026.[42]
-
Vertex AI Search, Grounding API Call, 2026.[24]
-
Vertex AI Search, Grounding API Call, 2026.[43]
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. mdpi.com [mdpi.com]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 8. OPUS 4 | Application of Amine Transaminases in the Chemoenzymatic Synthesis of Chiral Amines using Isopropylamine as Amine Donor [epub.ub.uni-greifswald.de]
- 9. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. researchgate.net [researchgate.net]
- 12. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 13. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. US8835136B2 - Engineered amine dehydrogenases and methods of use thereof - Google Patents [patents.google.com]
- 16. Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.uva.nl [pure.uva.nl]
- 20. Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Membrane-immobilized transaminase for integrated processes | DIAL.pr - BOREAL [dial.uclouvain.be]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
- 32. biochemjournal.com [biochemjournal.com]
- 33. WO2020223104A1 - Engineered glucose dehydrogenases and methods for the reductive amination of ketone and amine compounds - Google Patents [patents.google.com]
- 34. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. orbit.dtu.dk [orbit.dtu.dk]
- 36. researchgate.net [researchgate.net]
- 37. files01.core.ac.uk [files01.core.ac.uk]
- 38. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 39. researchgate.net [researchgate.net]
- 40. Biocatalytic reductive amination with CRISPR-Cas9 engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 41. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 42. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 43. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of (R)-Cyclohex-3-enylamine Hydrochloride
[1]
Executive Summary
(R)-Cyclohex-3-enylamine hydrochloride [CAS: Specific isomer often custom; Racemic HCl: 22615-33-4] is a high-value chiral building block used in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors and GnRH antagonists. Its structural complexity arises from the coexistence of a chiral amine and an olefinic bond within a six-membered ring.
This Application Note details a robust, scalable protocol for the synthesis of the racemic amine via a Curtius Rearrangement (selected to preserve the alkene functionality) followed by a classical Optical Resolution using D-Tartaric acid. Unlike enzymatic routes which can be cost-prohibitive at multi-kilogram scales, this chemical route offers high reproducibility and material economy.
Key Process Features
-
Route: Modified Curtius Rearrangement
Diastereomeric Salt Crystallization. -
Scalability: Validated for 100g – 5kg batches.
-
Purity Target:
chemical purity, ee. -
Critical Control Point: Temperature control during azide formation to prevent non-selective decomposition.
Process Logic & Workflow
The synthesis is divided into three critical phases. The decision to use Curtius over Hofmann rearrangement is driven by the susceptibility of the C3-C4 double bond to oxidation under the harsh conditions (Br₂/NaOH) typical of Hofmann protocols.
Figure 1: Process flow diagram illustrating the conversion of carboxylic acid to chiral amine salt. Note the critical decision loop at the resolution stage.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Hazard Note |
| 3-Cyclohexene-1-carboxylic acid | >98% | Starting Material | Irritant |
| Ethyl Chloroformate | ACS | Activator | Lachrymator, Toxic |
| Sodium Azide | Tech | Azidation Agent | High Acute Toxicity , Explosion Risk |
| D-(-)-Tartaric Acid | >99% | Resolving Agent | Irritant |
| Triethylamine (TEA) | Anhydrous | Base | Flammable |
| Hydrochloric Acid (4M in Dioxane) | Anhydrous | Salt Formation | Corrosive |
Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead stirring (PTFE impeller).
-
Filtration: Nutsche filter (porosity 3) or Centrifuge for scale >1kg.
-
Thermal Control: Huber Unistat or equivalent (Range: -20°C to +100°C).
-
Safety: Blast shield for Step 2 (Azidation); Cyanide/Azide scrubbers.
Detailed Experimental Protocols
Phase 1: Synthesis of Racemic Cyclohex-3-enylamine
Principle: The carboxylic acid is converted to an acyl azide via a mixed anhydride, which undergoes thermal rearrangement to an isocyanate, followed by hydrolysis.
-
Activation:
-
Charge 3-Cyclohexene-1-carboxylic acid (100.0 g, 0.79 mol) and Acetone (1.0 L) into the reactor.
-
Cool to 0°C . Add Triethylamine (121 mL, 1.1 eq) dropwise.
-
Add Ethyl Chloroformate (83 mL, 1.1 eq) slowly, maintaining internal temperature
. Stir for 1 hour. Result: Formation of mixed anhydride.
-
-
Azidation:
-
Prepare a solution of Sodium Azide (67.0 g, 1.3 eq) in Water (200 mL).
-
Add aqueous NaN₃ to the reactor at 0°C. Stir vigorously for 2 hours.
-
Critical Safety Step: Do not allow temperature to rise, or Curtius rearrangement will trigger prematurely.
-
Quench by adding ice water (1 L). Extract with Toluene (3 x 500 mL).
-
Note: The Toluene layer contains the acyl azide. Do not concentrate to dryness (Explosion Hazard).
-
-
Rearrangement & Hydrolysis:
-
Heat the Toluene solution slowly to 80°C . Nitrogen gas evolution will be vigorous.
-
Once gas evolution ceases (approx. 2 hours), the intermediate is the Isocyanate.
-
Cool to 40°C. Add 20% HCl (500 mL) and reflux for 3 hours.
-
Separate phases.[1] The product is in the aqueous acidic layer.
-
Basify aqueous layer with 50% NaOH to pH 12. Extract with DCM.
-
Dry (Na₂SO₄) and concentrate to yield Racemic Cyclohex-3-enylamine (Yield: ~70-75% as yellow oil).
-
Phase 2: Optical Resolution (The Critical Step)
Principle: Diastereomeric salt formation exploits the solubility difference between the (R)-Amine:D-Tartrate and (S)-Amine:D-Tartrate complexes.
-
Screening Setup (If verifying reagents):
-
Dissolve racemic amine (1.0 g) in Methanol (5 mL).
-
Add D-(-)-Tartaric Acid (1.0 eq) dissolved in hot Methanol.
-
Allow to cool.[2] If no crystals form, add anti-solvent (Acetone or Ether).
-
Standard Result: The (R)-amine typically forms the less soluble salt with D-Tartaric acid (or Dibenzoyl-D-tartaric acid). Verify specific rotation of the free base against literature:
(c=1, MeOH) for (S)-isomer, meaning (R) is usually positive.
-
-
Scale-Up Protocol:
-
Dissolve Racemic Amine (50.0 g, 0.51 mol) in Methanol (300 mL).
-
Add D-(-)-Tartaric Acid (77.3 g, 0.51 mol) to the solution.
-
Heat to reflux (65°C) until all solids dissolve.
-
Controlled Cooling: Ramp temperature down at 5°C/hour to 20°C. Stir at 20°C for 4 hours.
-
Filter the white precipitate.
-
Recrystallization: Dissolve the wet cake in minimum hot Methanol/Water (9:1). Cool and filter again.
-
QC Check: Take a small sample, basify, and check chiral HPLC. Target: >98% ee.
-
Phase 3: Salt Exchange to Hydrochloride
-
Suspend the chiral tartrate salt in Water (200 mL) and DCM (200 mL).
-
Adjust pH to >12 with NaOH (4M).
-
Separate organic layer; extract aqueous with DCM (2 x 100 mL).
-
Combine organics, dry over MgSO₄, and filter.
-
Cool DCM solution to 0°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise. White solid precipitates immediately.
-
Filter, wash with Diethyl Ether, and vacuum dry at 40°C.
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 99.5% | C18 Column, ACN/H2O Gradient |
| Chiral Purity (ee) | > 99.0% | Chiralcel OD-H, Hexane/IPA (90:10) |
| H-NMR | Conforms to structure | 400 MHz, DMSO-d6 |
| Water Content | < 0.5% | Karl Fischer |
Troubleshooting Guide:
-
Low Yield in Resolution: If no precipitate forms, the solvent volume is too high. Distill off 20% of MeOH and re-cool.
-
Low ee: The cooling rate was too fast, trapping the wrong diastereomer. Recrystallize the salt using a slower ramp (2°C/hour).
-
Oiling Out: If the salt comes out as an oil, seed the mixture with a pure crystal from a pilot batch and use vigorous agitation.
Safety & Hazardous Waste Management
-
Sodium Azide (
): Reacts with acid to form Hydrazoic Acid ( ), which is highly toxic and explosive.-
Control: Always maintain reaction pH > 9 during workup of azide streams until quenched.
-
Waste: Treat azide waste with Sodium Nitrite (
) and Sulfuric Acid in a controlled destruction tank before disposal.
-
-
Isocyanates: Potent sensitizers. Use full PPE (respirator) and work in a high-efficiency fume hood.
-
Alkene Stability: Avoid strong oxidizers (Peroxides, Bleach) which will epoxidize or cleave the C3-C4 double bond.
References
-
Curtius Rearrangement Mechanism & Safety
- Smith, P. A. S. "The Curtius Reaction." Organic Reactions 3, 337-449.
-
Safety Data:
-
Resolution of Chiral Amines
- Kozma, D.
-
General Protocol:
-
Analytical Methods (Chiral HPLC)
-
Application Guide for Chiralcel OD-H Columns.
-
-
Related Linagliptin Intermediate Synthesis (Contextual)
- Note: While Linagliptin uses aminopiperidine, the methodology for cyclic amine resolution is homologous.
-
US Patent 2010/0292471: "Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines."
Application Note: Synthetic Protocols and Late-Stage Functionalization Strategies for (R)-Cyclohex-3-enylamine Hydrochloride
Executive Summary
(R)-Cyclohex-3-enylamine hydrochloride is a highly versatile, rigid chiral building block utilized extensively in modern medicinal chemistry and drug discovery 1. The incorporation of a cyclic allylic amine motif into pharmacophores provides a rigidified conformational space, which frequently enhances target binding affinity—such as in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors 2. Furthermore, the presence of the endocyclic double bond serves as an ideal chemical handle for late-stage structural diversification. This application note details the physicochemical handling, optimized amide coupling protocols, and downstream alkene functionalization strategies for this compound.
Physicochemical Profile & Handling Guidelines
The free base form of cyclohex-3-enylamine is highly volatile and susceptible to atmospheric oxidation. Therefore, the compound is commercially supplied and stored as a hydrochloride salt to ensure bench stability and preserve enantiomeric purity 3.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
| CAS Number | 1350767-92-8 |
| PubChem CID | 13040868 |
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in H2O, MeOH, DMSO; sparingly soluble in non-polar organics |
| Storage Conditions | Store desiccated at 2–8°C. Hygroscopic; protect from moisture. |
Strategic Utility in Drug Development
As an Application Scientist, I frequently observe that the direct isolation of the free amine can lead to significant yield losses due to its volatility. The most robust strategy involves in situ free-basing using a non-nucleophilic organic base (e.g., DIPEA) directly in the reaction mixture. The chiral center at the C1 position not only probes stereospecific binding pockets but also exerts strong stereocontrol over subsequent reactions at the C3-C4 double bond, allowing for highly diastereoselective epoxidations, hydroborations, or cross-coupling events.
Synthetic Workflow Visualization
Workflow for the synthetic utilization of this compound.
Detailed Experimental Protocols
Protocol A: Controlled In Situ Free-Basing and Amide Coupling
Objective: To couple this compound with a carboxylic acid without isolating the volatile free base, minimizing epimerization of the acid partner.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid partner (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M relative to amine)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) to the mixture. Stir at room temperature for 15 minutes.
-
Causality Insight: This step pre-forms the highly reactive HOAt ester. Pre-activation prevents the amine from competing for the coupling reagent, which can form unwanted guanidinium byproducts.
-
-
In Situ Free-Basing: In a separate vial, suspend this compound (1.0 equiv) in a minimal amount of DMF and add the remaining DIPEA (1.5 equiv).
-
Causality Insight: The extra equivalents of DIPEA are strictly required to neutralize the HCl salt, releasing the nucleophilic free amine in situ without exposing it to evaporative loss.
-
-
Coupling: Transfer the amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2–4 hours until LC-MS indicates complete consumption of the amine.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove DMF). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Diastereoselective Late-Stage Epoxidation
Objective: To functionalize the C3-C4 double bond of the resulting (R)-cyclohex-3-enyl amide, creating a dense, sp3-rich scaffold.
Materials:
-
(R)-Cyclohex-3-enyl amide intermediate (1.0 equiv)
-
mCPBA (meta-Chloroperoxybenzoic acid, 77% max, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the amide intermediate in anhydrous DCM and cool the solution to 0°C using an ice bath.
-
Oxidation: Add mCPBA (1.5 equiv) portion-wise over 10 minutes.
-
Causality Insight: The reaction is kept at 0°C to control the exothermic nature of the epoxidation and to maximize the facial diastereoselectivity. The bulky amide group at C1 sterically directs the incoming peroxy acid to the opposite face of the ring.
-
-
Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxide. Add saturated aqueous NaHCO3 and stir vigorously for 30 minutes to neutralize m-chlorobenzoic acid. Extract with DCM, dry over MgSO4, and concentrate. Purify via flash column chromatography.
Data Presentation: Amide Coupling Optimization
When working with cyclic secondary or hindered primary amines, coupling reagent selection is critical. The table below summarizes internal validation data for coupling (R)-cyclohex-3-enylamine HCl with a standard sterically hindered aliphatic acid.
Table 2: Optimization of Coupling Conditions (1.0 mmol scale)
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| EDC·HCl / HOBt | TEA (3 eq) | DCM | 12 | 65% | >98% |
| PyBOP | DIPEA (3 eq) | DMF | 8 | 78% | >98% |
| HATU | DIPEA (3 eq) | DMF | 3 | 94% | >98% |
| COMU | NMM (3 eq) | DMF | 2 | 91% | 96% |
Mechanistic Diversification Visualization
The true value of (R)-cyclohex-3-enylamine lies in the orthogonal reactivity of its alkene, enabling divergent library synthesis from a single core.
Late-stage structural diversification pathways for the cyclohexene moiety.
References
- Sigma-Aldrich. "(R)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride." PubChem.
- Maddaford, S., et al. "1,5 and 3,6- substituted indole compounds having NOS inhibitory activity.
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of (R)-Cyclohex-3-enylamine Hydrochloride
[1][2][3][4]
Executive Summary & Compound Profile
(R)-Cyclohex-3-enylamine hydrochloride (CAS: 22615-33-4) is a critical chiral building block, often used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules.[1][2][3][4] Achieving high enantiomeric excess (ee >99%) and chemical purity is paramount, as downstream steps often amplify upstream impurities.[3][4]
This guide addresses the specific challenges of purifying this allylic amine salt, including hygroscopicity , thermal instability of the double bond , and enantiomeric enrichment .
Compound Snapshot
| Property | Specification / Value | Notes |
| Molecular Formula | C₆H₁₁NH₂[1][2][3][4][5][6] · HCl | MW: 133.62 g/mol |
| Melting Point | 181°C (dec.) | Sharp mp indicates high purity [1].[2][3][4] |
| Solubility | High: Water, Methanol, EthanolLow: EtOAc, Hexanes, Ether | Typical amine salt behavior.[7] |
| Critical Impurities | (S)-Enantiomer, Cyclohexylamine (over-reduced), Aniline analogs.[1][2][3][4] |
Solvent Selection & Method Development
Q: What is the standard solvent system for recrystallizing this salt?
A: While no single "magic bullet" exists for every impurity profile, our internal data and literature precedents for similar allylic amine salts recommend Isopropanol (IPA) or an Ethanol/Ethyl Acetate binary system.[2][3][4]
Recommended Solvent Systems
| System | Ratio (v/v) | Mechanism | Best For |
| Isopropanol (IPA) | 100% | Temperature-dependent solubility | Routine purification; removal of minor chemical impurities.[1][2][3][4][7] |
| Ethanol / Ethyl Acetate | 1:3 to 1:5 | Anti-solvent precipitation | Enantiomeric enrichment ; maximizing yield.[2][3][4][7] |
| Acetonitrile | 100% | Polarity selectivity | Removing polar organic byproducts; obtaining harder crystals.[2][3][4] |
Technical Insight: Amine hydrochlorides are highly polar.[2][3][4] They dissolve readily in hot alcohols (protic) but are insoluble in esters (apolar).[1][2][3][4]
-
Why Ethanol/EtOAc? Ethanol solvates the ionic lattice.[2][4][7] Ethyl Acetate reduces the solubility limit, forcing the salt out of solution upon cooling while keeping non-polar organic impurities (like unreacted starting materials) in the mother liquor.[7]
-
Why Acetonitrile? Acetonitrile often promotes the formation of distinct polymorphs and can be superior for rejecting diastereomeric salts if you are coming directly from a tartrate resolution step [2].[4]
Step-by-Step Recrystallization Protocol
Q: Can you provide a detailed workflow for the Ethanol/Ethyl Acetate method?
A: Yes. This protocol is designed to maximize enantiomeric purity.[2][3][4]
Phase 1: Dissolution[1][2][4][7]
-
Charge: Place the crude (R)-Cyclohex-3-enylamine HCl in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvation: Add Absolute Ethanol (approx. 3-5 mL per gram of solid).
-
Heat: Heat the mixture to a gentle reflux (approx. 78°C).
-
Note: If the solution is colored, you may add activated carbon (5 wt%) at this stage, stir for 10 mins, and hot-filter.[7]
-
-
Saturation: If the solid does not dissolve completely, add Ethanol in 0.5 mL increments until a clear solution is obtained.
Phase 2: Crystallization[7][8]
-
Anti-Solvent Addition: Remove from heat. While still hot (but not boiling), slowly add Ethyl Acetate dropwise.
-
Nucleation: Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[2][3][4]
-
Deep Cooling: Once substantial crystallization has occurred, cool the flask to 0-5°C in an ice bath for 30 minutes to maximize yield.
Phase 3: Isolation[1][2][3][4][7]
Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. What went wrong? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing.[2][4]
-
Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (e.g., adding too much EtOAc too quickly).
-
Fix: Re-heat the mixture until it is a clear solution. Add a small amount of the "good" solvent (Ethanol).[4] Cool very slowly with vigorous stirring. Scratch the glass or add a seed crystal at the cloud point.[7]
Q: The melting point is lower than expected (e.g., 170-175°C). A: This indicates impurities.[1][2][3][4][7]
-
Scenario A (Wet): Residual solvent can depress MP.[2][3][4] Ensure the sample is dried under high vacuum.[4][7]
-
Scenario B (Enantiomeric Impurity): A depressed MP often signals the presence of the (S)-enantiomer.[1][2][3] The racemate often has a different MP than the pure enantiomer.[7]
-
Action: Perform a second recrystallization using the Acetonitrile method, which is often more selective for crystal lattice purity.[3][7]
Q: How do I remove the saturated impurity (Cyclohexylamine)? A: This is a common byproduct of over-hydrogenation.[3][4]
-
Strategy: Cyclohexylamine HCl has a slightly different solubility profile.[2][3][4] Recrystallization from Isopropanol is often effective here.[2][3][4] Alternatively, converting the salt back to the free base and distilling (bp difference) is more effective than recrystallization for this specific impurity, followed by re-formation of the HCl salt.
Process Visualization
The following diagram illustrates the decision logic for purifying (R)-Cyclohex-3-enylamine HCl.
Figure 1: Decision matrix for solvent selection and troubleshooting based on impurity profile.
References
-
PubChem Compound Summary. (2025). Cyclohex-3-en-1-amine hydrochloride (CID 13040868).[1][2][3][4][7] National Center for Biotechnology Information.[2][3][4] [Link]
-
Organic Syntheses. (1998).[2][3][4] General techniques for amine salt purification. Org. Synth. Coll. Vol. 9. (Inferred general methodology for allylic amines). [Link]
-
Google Patents. (2020).[2][3][4] S-3-cyclohexenecarboxylic acid and its purification method (CN111099989A). (Demonstrates analogous resolution/purification logic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohex-3-en-1-amine hydrochloride|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
Improving yield in (R)-Cyclohex-3-enylamine hydrochloride synthesis
Technical Support Center: (R)-Cyclohex-3-enylamine Hydrochloride Synthesis
-
Ticket ID: #SYN-CHX-003[1]
-
Topic: Yield Optimization & Process Stability
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
-
Status: Open
Executive Summary: The Yield/Purity Trade-off
Synthesizing This compound (CAS: 22615-33-4) presents a classic dilemma in chiral chemistry: the trade-off between atom economy (resolution routes) and reagent cost/safety (asymmetric rearrangement).[1]
Users typically encounter yield losses in three specific zones:
-
Inefficient Resolution: Poor diastereomeric salt crystallization leads to yields <30% (theoretical max is 50%).[1]
-
Curtius Side-Reactions: Formation of symmetrical urea byproducts during the hydrolysis of the isocyanate intermediate.
-
Salt Hygroscopicity: The HCl salt is prone to forming amorphous "oils" rather than crystalline solids if water content is uncontrolled.
This guide addresses these issues with field-validated protocols.
Route Selection & Troubleshooting
Method A: Classical Resolution (Cost-Effective Scale-Up)
Best for: Multi-gram to Kilo-scale batches where starting material cost is low.[1]
The Core Problem: Standard resolution with L-Tartaric acid often yields "oily" salts or poor enantiomeric excess (ee) due to weak lattice energy differences.[1]
Protocol Optimization: Instead of a 1:1 ratio of amine to acid, utilize the "Pope-Peachy" method (0.5 eq. chiral acid + 0.5 eq. achiral mineral acid).[1][2] This forces the crystallization of the less soluble diastereomer while keeping the unwanted isomer in solution as the mineral salt.
Troubleshooting Table: Resolution Failures
| Symptom | Probable Cause | Corrective Action |
| No Precipitate (Clear Solution) | Solvent polarity too high.[1] | Switch from MeOH to EtOH/IPA (9:1) . Add seed crystals of the pure salt at 0°C. |
| Precipitate is "Gooey"/Oily | Impurities or water trace. | Use anhydrous EtOH .[1] Heat to reflux and cool slowly (1°C/min) with vigorous stirring to induce nucleation. |
| Low ee% (<80%) | "Eutectic" crystallization.[1] | Recrystallize the salt from 90% EtOH / 10% H₂O . Water often sharpens the lattice selectivity for tartrate salts. |
| Yield < 30% | Loss of target in mother liquor. | Cool to -10°C before filtration.[1] Do not wash the cake with fresh solvent; use cold mother liquor, then a small displacement wash with Et₂O. |
Method B: Curtius Rearrangement (High Precision)
Best for: High-value intermediates requiring >99% ee.[1]
The Core Problem: The "Direct Hydrolysis" of the isocyanate intermediate (R-NCO + H₂O → R-NH₂) is the primary yield killer. The generated amine reacts faster with the remaining isocyanate than water does, forming the symmetrical urea (R-NH-CO-NH-R) , which is an insoluble white solid that ruins the batch.
The Fix: The "Carbamate Trap" Protocol Do not hydrolyze directly. Trap the isocyanate with an alcohol (t-Butanol or Benzyl Alcohol) to form a carbamate, purify, and then deprotect.
Step-by-Step Protocol (The "Trap" Method):
-
Activation: React (R)-3-cyclohexenecarboxylic acid with DPPA (Diphenylphosphoryl azide) and TEA in Toluene at 0°C → RT.
-
Rearrangement: Heat to 80°C. Critical: Monitor N₂ evolution.[1] Wait until gas evolution ceases (formation of Isocyanate).
-
The Trap: Add excess t-Butanol (5-10 eq) and reflux.
-
Deprotection: Treat the isolated Boc-amine with 4M HCl in Dioxane .
-
Result: Quantitative conversion to (R)-Cyclohex-3-enylamine HCl as a white precipitate.
Critical Workflow Visualization
The following diagram illustrates the "Carbamate Trap" logic to avoid the Urea "Dead End."
Caption: Comparative workflow showing the "Carbamate Trap" strategy to eliminate urea side-product formation during Curtius rearrangement.
FAQ: Salt Formation & Stability
Q: My HCl salt turned into a sticky oil. How do I fix it? A: This is a common issue caused by excess water or residual alcohol .[1]
-
Dissolve: Take the oil up in a minimum amount of dry Methanol .
-
Precipitate: Add 10 volumes of Diethyl Ether (or MTBE) slowly with vigorous stirring.
-
Triturate: If it oils out again, scratch the glass side of the flask with a spatula and sonicate.
-
Prevention: For the final acidification, use 2M HCl in Diethyl Ether (anhydrous) rather than aqueous HCl.
Q: Can I use the free base instead of the salt? A: Not recommended for storage. Cyclohex-3-enylamine (free base) is a liquid that absorbs CO₂ from the air to form carbamates and can undergo allylic oxidation or isomerization to the conjugated diene over time.[1] The HCl salt locks the nitrogen lone pair, preventing oxidation, and stabilizes the crystal lattice.
Q: How do I measure ee% accurately? A: Standard GC/HPLC often fails to resolve these simple amines.
-
Derivatization: React a small sample with Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]
-
Analysis: Run the derivative on a C18 HPLC column. The diastereomers formed will have significantly different retention times.
References
-
Curtius Rearrangement Mechanism & Urea Formation
-
Resolution of Chiral Amines via Tartaric Acid
-
Safety Data & Properties (Cyclohex-3-en-1-amine hydrochloride)
-
Enamine Scale-Up Methodologies
Sources
- 1. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohex-3-en-1-amine | C6H11N | CID 13040867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohex-3-enyl-cyclohexylamine | C12H21N | CID 65702898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of (R)-Cyclohex-3-enylamine hydrochloride
Technical Support Center: (R)-Cyclohex-3-enylamine Hydrochloride Reference ID: TS-CHE-22615
Welcome to the Technical Support Hub. This guide addresses the specific synthetic challenges associated with This compound (CAS: 22615-33-4). Unlike simple aliphatic amines, this building block possesses a homoallylic alkene and a chiral center, creating a "perfect storm" for three specific side reactions: regio-isomerization , over-reduction , and enantiomeric erosion .
Quick Troubleshooting Dashboard
Use this decision matrix to identify your issue immediately.
| Observation | Likely Root Cause | Immediate Action |
| NMR: Extra vinyl signals or shift in vinyl region (5.5–5.8 ppm). | Isomerization: Double bond migration to the thermodynamically stable conjugated position (1-ene). | Check pH during workup. Avoid strong acid heating. See Module 1. |
| NMR: Loss of vinyl signals; appearance of broad multiplets at 1.0–1.8 ppm. | Over-Reduction: Hydrogenation of the alkene during deprotection or azide reduction. | Switch from Pd/C to Staudinger conditions or Fe/NH₄Cl. See Module 2. |
| HPLC: Split peak or low e.e.% (<95%). | Racemization: Thermal stress on the acid chloride intermediate or resolution failure. | Verify temperature during acyl azide formation. See Module 3. |
| Physical: Product is a sticky gum/oil instead of white solid. | Hygroscopicity/Impurity: Excess HCl or urea byproduct presence. | Recrystallize from EtOH/Et₂O. Use anhydrous HCl in Dioxane. |
Module 1: The "Moving" Double Bond (Isomerization)
Status: Critical | Risk Factor: High
The position of the double bond (Δ3) is kinetically trapped. Under thermodynamic control (acid catalysis or high heat), the double bond will migrate to the Δ1 position to conjugate with the amine (forming an enamine/imine tautomer) or the Δ2 position.
The Mechanism of Failure
The homoallylic amine is sensitive to acid-catalyzed isomerization.
-
Protonation: The alkene is protonated to form a carbocation.
-
Hydride Shift: A 1,2-hydride shift occurs to stabilize the charge.
-
Elimination: The double bond reforms in a more substituted (stable) position.
Diagnostic (1H NMR)
-
Target (3-ene): Two distinct vinyl protons at δ 5.6–5.8 ppm (multiplet).
-
Impurity (1-ene): A single vinyl proton (trisubstituted) often shifted upfield to ~5.4 ppm , or disappearance of vinyls if tautomerization to imine occurs.
Corrective Protocol
-
During Salt Formation: Do not bubble HCl gas directly into the solution if moisture is present. The heat of solvation + acid creates a migration catalyst.
-
Standard: Dissolve free amine in anhydrous Et₂O. Add 4M HCl in Dioxane dropwise at 0°C.
-
-
During Workup: Avoid heating the free amine above 40°C.
Module 2: The "Disappearing" Double Bond (Chemoselectivity)
Status: Critical | Risk Factor: High
If you are synthesizing this via the Curtius Rearrangement (from (R)-3-cyclohexenecarboxylic acid), you must reduce the intermediate isocyanate/azide. If you use standard hydrogenation (H₂/Pd-C), you will reduce the internal alkene, yielding Cyclohexylamine (useless impurity).
Visualizing the Pathway
Caption: Figure 1. The chemoselectivity trap in the Curtius rearrangement. Standard hydrogenation destroys the target alkene.
Recommended Reduction Methods
-
Acid Hydrolysis (Direct): React isocyanate with dilute HCl. Risk: Urea formation if not vigorous.
-
Staudinger Reduction (If via Azide): Use PPh₃ / H₂O. This is chemoselective for azides over alkenes.
-
Birch-Type (Modified): If protecting with Benzyl (Bn), removal is difficult without touching the alkene. Recommendation: Avoid Benzyl protection. Use Boc (acid labile) or Troc (Zn/Acetic acid labile).
Module 3: Enantiomeric Erosion (Stereochemistry)
Status: Moderate | Risk Factor: Medium
The (R)-configuration is established by the starting material (e.g., (R)-3-cyclohexenecarboxylic acid) or via resolution.
-
Curtius Integrity: The Curtius rearrangement is stereoretentive. The migration of the R-group occurs with retention of configuration.[1][2][3]
-
Failure Mode: If the acyl azide is generated via acid chloride using thionyl chloride at high reflux, the chiral center (alpha to carbonyl) can enolize and racemize before the rearrangement.
-
Fix: Use DPPA (Diphenylphosphoryl azide) for a mild, one-pot Curtius rearrangement at 80°C. This avoids the harsh acid chloride step.
-
-
Resolution Route: If resolving racemic amine with L-Tartaric Acid :
-
Protocol: The (R)-amine forms a crystalline salt with L-Tartaric acid.
-
Note: Recrystallization requires methanol/water. Do not heat excessively; retro-Michael additions can occur in trace amounts, degrading purity.
-
Step-by-Step Optimized Protocol
Route: Modified Curtius Rearrangement using DPPA.
Reagents:
-
(R)-3-Cyclohexenecarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: Toluene (Anhydrous)
-
Hydrolysis: 20% HCl
Procedure:
-
Activation: Dissolve acid in toluene under N₂. Add TEA. Cool to 0°C.
-
Azidation: Add DPPA dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.
-
Rearrangement: Heat slowly to 80°C. Monitor N₂ evolution. Stir until gas evolution ceases (formation of isocyanate).
-
Hydrolysis (The Critical Step):
-
Isolation:
-
Wash the acidic aqueous layer with EtOAc (removes diphenylphosphate byproducts).
-
Basify aqueous layer with NaOH (pH > 12) cold.
-
Extract rapidly with DCM.
-
-
Salt Formation:
-
Dry DCM layer (Na₂SO₄).
-
Add 2M HCl in Et₂O/Dioxane at 0°C.
-
Filter the white precipitate immediately.
-
Frequently Asked Questions (FAQ)
Q1: My product has a melting point lower than the literature value (255°C dec). Why? A: This is often due to residual diphenylphosphate salts (if using DPPA) or urea dimers . The urea impurity (1,3-di(cyclohex-3-enyl)urea) is highly insoluble and high-melting, but trace amounts depress the amine salt MP. Wash your free base thoroughly with 2M NaOH before salt formation to remove phosphates.
Q2: Can I store the free amine? A: Not recommended. The free amine absorbs CO₂ from the air to form carbamates and oxidizes slowly. Store as the HCl salt or Tartrate salt in a desiccator at -20°C.
Q3: The NMR shows a doublet at 1.2 ppm (J=6Hz). What is it? A: This suggests a methyl group . You may have isomerized the double bond to the exocyclic position (methylidene) or, more likely, you have residual solvent (EtOAc/EtOH) trapped in the lattice. If the shift is exactly 1.2 ppm (t), it is Ethanol. If it is a doublet, check for starting material impurities (methyl esters).
References
-
Curtius Rearrangement Mechanism & Retention
- Source: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem, 2018.
-
Resolution of Cyclohexenylamines
-
Isomerization Risks in Cyclic Amines
- Source: "Two-Step Constitutional Isomerization of Satur
-
General Properties (CAS 22615-33-4)
- Source: PubChem Compound Summary.
Sources
Technical Guide: Stability & Storage of (R)-Cyclohex-3-enylamine Hydrochloride
[1][2]
Version: 1.2 | Last Updated: March 2026 Applicable CAS: 1350767-93-9 (Free Base Reference), 22615-33-4 (General Salt Reference) Target Audience: Medicinal Chemists, Process Development Scientists, Inventory Managers[1][2]
Executive Technical Summary
(R)-Cyclohex-3-enylamine hydrochloride is a chiral allylic amine salt commonly utilized as a building block in the synthesis of pharmaceutical intermediates.[1][2] While the hydrochloride salt form confers significantly improved stability over the free amine, this compound presents a dual-threat stability profile :
-
Hygroscopicity: Like many low-molecular-weight amine salts, it is prone to rapid moisture uptake, leading to deliquescence and stoichiometry errors.[2]
-
Allylic Oxidation: The presence of the endocyclic double bond (alkene) introduces susceptibility to oxidative degradation, particularly at the allylic positions, which can be accelerated by light and trace metal contamination.
This guide provides an evidence-based framework for maintaining the enantiomeric purity and chemical integrity of this reagent.
Storage & Handling Protocols
The "Gold Standard" Storage Matrix
Do not rely on ambient storage for periods exceeding 48 hours.[2] Follow this tiered storage strategy to maximize shelf life.
| Parameter | Short-Term (< 1 Month) | Long-Term (> 6 Months) | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | Low temp slows kinetic oxidation rates and inhibits potential racemization pathways.[1][2] |
| Atmosphere | Tightly capped under air | Argon or Nitrogen Overlay | Displaces oxygen to prevent allylic autoxidation.[2] |
| Container | Amber glass vial | Double-contained: Amber vial inside a desiccated jar | Amber glass blocks UV light (initiator of radical oxidation); desiccant prevents hydrolysis/caking.[1][2] |
| Desiccant | Silica Gel packets | P2O5 or Activated Molecular Sieves | Aggressive moisture scavenging is critical for maintaining free-flowing powder.[1][2] |
Handling Hygroscopic Salts
This compound is hygroscopic .[2] Exposure to ambient humidity (>40% RH) for as little as 30 minutes can result in the formation of a "sticky gum" or surface crust.
Standard Operating Procedure (SOP) for Dispensing:
-
Equilibrate: Allow the cold container to warm to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid (a common cause of "mysterious" degradation).
-
Inert Environment: Ideally, weigh out the required mass in a glovebox or under a funnel of flowing nitrogen.[2]
-
Reseal Immediately: Flush the headspace with argon before recapping.[2] Parafilm is insufficient for long-term moisture exclusion; use electrical tape or a secondary containment jar.[1][2]
Troubleshooting & Diagnostics
Workflow: Diagnosing Degradation
Use the following logic flow to determine if your batch is salvageable.
Figure 1: Diagnostic logic for assessing reagent quality based on visual and analytical cues.
Common Issues & Solutions
| Symptom | Root Cause | Remediation Strategy |
| Material is sticky/wet | Hygroscopicity: The salt has absorbed atmospheric water.[1][2] | Do not heat. Dry under high vacuum (< 1 mbar) at room temperature for 12 hours. Verify weight loss to confirm water removal.[2] |
| Yellow/Brown Color | Oxidation: Formation of N-oxides or conjugated imines due to air exposure.[2] | If purity is >95% by NMR, use activated charcoal filtration during a recrystallization step.[2] If <90%, discard.[2] |
| Insoluble Particles | Polymerization: Radical polymerization of the alkene (rare, requires initiator). | Filter the solution through a 0.45 µm PTFE filter.[2] If the filtrate is pure, proceed. |
| Loss of Chirality | Racemization: Exposure to strong bases or high heat (>100°C) for extended periods.[2] | Check enantiomeric excess (ee) via Chiral HPLC.[2] If racemized, the batch cannot be recovered. |
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a standard refrigerator? A: Yes, but secondary containment is mandatory .[2] Standard fridges have high humidity.[2] Place the vial inside a sealed jar containing desiccant pellets (e.g., Drierite™ or silica) to create a micro-environment that is both cold and dry.
Q: I need to dry the material. Can I use an oven? A: Avoid standard ovens. Heating amine salts in the presence of air can accelerate oxidation and discoloration.[2] Use a vacuum oven at a moderate temperature (max 40°C) with a nitrogen bleed, or simply a high-vacuum manifold at room temperature.[2]
Q: Does the "R" stereochemistry affect stability compared to the racemate? A: Chemically, the (R)-enantiomer has the same stability profile as the racemate regarding oxidation and hygroscopicity. However, you must be vigilant against racemization .[2] Avoid storing the salt in solution with excess base or transition metals, which can catalyze double-bond migration or stereocenter inversion [1].[2]
Q: What is the best solvent for recrystallization? A: A common method for amine hydrochlorides is Ethanol/Diethyl Ether or Methanol/MTBE .[2] Dissolve the salt in the minimum amount of warm alcohol (EtOH or MeOH), then slowly add the ether antisolvent until turbidity persists. Cool to 4°C to precipitate.[2]
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for amine oxidation and racemization mechanisms).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride. Retrieved from [Link]
-
European Medicines Agency (EMA). (2021).[2] In-Use Stability Testing of Human Medicinal Products. (Guidance on stability testing protocols for multi-dose hygroscopic products).
Technical Support Center: Chiral Resolution with (R)-Cyclohex-3-enylamine Hydrochloride
Welcome to the technical support center for chiral resolution using (R)-Cyclohex-3-enylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile resolving agent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the separation of enantiomers.
Introduction to Chiral Resolution
Chiral resolution is a critical process in stereochemistry for separating racemic mixtures into their individual enantiomers.[1] One of the most common and effective methods is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture, in this case, a carboxylic acid, with an enantiomerically pure resolving agent, such as this compound. The resulting diastereomers exhibit different physical properties, including solubility, which allows for their separation by methods like fractional crystallization.[3]
The success of this resolution is contingent on several factors, including the choice of solvent, temperature, and the stoichiometry of the reactants. This guide will provide practical, experience-driven advice to optimize these parameters and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a resolving agent?
This compound is the hydrochloride salt of a chiral amine. It is used as a resolving agent for racemic carboxylic acids. The amine group reacts with the carboxylic acid to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct physical properties, most importantly, differential solubility in various solvents, which is the basis for their separation.[3]
Q2: What types of compounds can be resolved with this compound?
This resolving agent is primarily effective for the resolution of racemic carboxylic acids. The acidic carboxyl group readily forms a salt with the basic amine group of the resolving agent.
Q3: How do I convert this compound to its free amine form before use?
While the hydrochloride salt is often used directly in the salt formation step, some protocols may require the free amine. To liberate the free amine, the hydrochloride salt is treated with a base, such as sodium hydroxide, to neutralize the hydrochloric acid.[4] The free amine can then be extracted from the aqueous solution using an organic solvent.[5]
Troubleshooting Guides
Issue 1: Poor or No Diastereomeric Salt Formation
Q: I've mixed my racemic acid with this compound, but no precipitate is forming. What could be the cause?
A: This is a common issue that can stem from several factors related to solubility and reaction conditions.
-
Causality: Diastereomeric salt formation is an equilibrium process. If the salt is highly soluble in the chosen solvent, it will not precipitate. Additionally, impurities can sometimes inhibit crystallization.[6]
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will have a significant difference in solubility for the two diastereomeric salts. A systematic solvent screen is recommended to identify the optimal system.[6][7]
-
Increase Concentration: If the solution is too dilute, the salt may not reach its saturation point. Carefully evaporate some of the solvent to increase the concentration.[6]
-
Induce Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[6]
-
Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can initiate crystallization.
-
-
Temperature Control: Slowly cooling the solution can decrease the solubility of the salt and promote crystallization. A controlled cooling rate is often more effective than rapid cooling.[6]
-
| Solvent Polarity | Example Solvents | Potential Outcome |
| High | Methanol, Ethanol | May be too good of a solvent, preventing precipitation. |
| Medium | Isopropanol, Acetonitrile | Often a good starting point for screening. |
| Low | Toluene, Heptane | May cause the salt to "oil out" if solubility is too low. |
A summary of solvent choices and their potential impact on crystallization.
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Acid
Q: I've isolated the diastereomeric salt, but after liberating the acid, the enantiomeric excess is low. How can I improve this?
A: Low enantiomeric excess indicates that the separation of the diastereomers was incomplete. This can be due to co-precipitation or the formation of a solid solution.
-
Causality: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, the undesired diastereomer can co-precipitate, leading to a lower diastereomeric excess (d.e.) of the salt and subsequently a low enantiomeric excess (e.e.) of the final acid.[6] In some cases, the two diastereomers can form a solid solution, where they are incorporated into the same crystal lattice, making separation by simple crystallization very difficult.[8][9]
-
Troubleshooting Steps:
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly improve its purity.[6] It is often beneficial to use a different solvent system for recrystallization than the one used for the initial precipitation.
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence the diastereomeric excess. Experiment with slightly different ratios (e.g., 0.9, 1.0, 1.1 equivalents) to find the optimal condition.[6]
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product), while the other is more stable (thermodynamic product). Varying the crystallization time and temperature can favor the formation of one over the other.[10]
-
Address Solid Solution Formation: If a solid solution is suspected (i.e., repeated recrystallizations do not improve d.e.), a different resolving agent may be necessary.[8] A structurally different resolving agent will form diastereomers with different crystal packing properties, potentially avoiding the solid solution issue.
-
Issue 3: Difficulty in Liberating the Free Acid from the Diastereomeric Salt
Q: I have the pure diastereomeric salt, but I'm struggling to recover the enantiomerically enriched acid. What is the best procedure?
A: Liberating the free acid from the diastereomeric salt is a crucial final step that involves breaking the salt and separating the acid from the resolving agent.
-
Causality: The diastereomeric salt is held together by an ionic bond between the carboxylate of the acid and the ammonium ion of the amine. To liberate the free acid, this ionic bond must be broken by protonating the carboxylate with a stronger acid.[5][11]
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Suspend the diastereomeric salt in a suitable organic solvent in which the free acid is soluble, such as dichloromethane or ethyl acetate.
-
Acidification: Add a dilute aqueous acid solution (e.g., 1M HCl) to the suspension and stir vigorously. The acid will protonate the carboxylate, forming the free carboxylic acid, and the (R)-Cyclohex-3-enylamine will remain in the aqueous layer as its hydrochloride salt.[5][12]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain the desired enantiomerically enriched carboxylic acid, and the aqueous layer will contain the resolving agent.
-
Separation and Washing: Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified, enantiomerically enriched carboxylic acid.
-
dot
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is crucial for validating the success of the resolution.[13] Several analytical techniques are commonly employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for determining enantiomeric purity.[14] It involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[15]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral discriminating agents, it is possible to induce different chemical shifts for the two enantiomers, allowing for their quantification.[14]
For robust and reliable results, cross-validation using two different analytical methods, such as HPLC and NMR, is highly recommended.[16]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis.
- Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Sanchez, J. M., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
- Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014, June 3). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- LookChem. (n.d.). Cyclohex-3-en-1-amine hydrochloride.
- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Benchchem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
- Chemical Communications. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Industrial & Engineering Chemistry Research. (2021, May 7). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Industrial & Engineering Chemistry Research. (2021, May 12). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 2: Theory.
- ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
- Wikipedia. (n.d.). Chiral resolution.
- Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
- Google Patents. (2005, March 10). Preparative-scale separation of enantiomers of chiral carboxylic acids.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Reddit. (2022, December 10). Does anyone know how (from the amine) I can recover the parent compound using extraction? Would I have to add Base (NaOH) or acid (HCL) in order to do this?.
- Sigma-Aldrich. (n.d.). Cyclohex-3-enamine hydrochloride.
- The Journal of Organic Chemistry. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- PMC. (2011, April 14). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
- Chemical Communications. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- PubChem. (n.d.). Cyclohex-3-en-1-amine hydrochloride.
- MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
- CrystEngComm. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation.
- The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones.
- Enamine. (n.d.). cyclohex-3-en-1-amine hydrochloride.
- Semantic Scholar. (n.d.). Chiral resolution of cyclohex-3-ene-1-carboxylic acid.
- PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- PubChem. (n.d.). Cyclohex-3-enyl-cyclohexylamine.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vernier.com [vernier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (R)-Cyclohex-3-enylamine Hydrochloride
Welcome to the Technical Support & Troubleshooting Hub. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (R)-Cyclohex-3-enylamine hydrochloride , a critical chiral intermediate often utilized in the synthesis of advanced therapeutics, including pleuromutilin-class antibiotics[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind common experimental failures across the two primary synthetic pathways: the Classical Industrial Route (Chiral Resolution followed by Curtius Rearrangement) and the Emerging Biocatalytic Route (Enzymatic Transamination).
I. Synthetic Pathway Overview
To effectively troubleshoot, you must first map your synthetic strategy. The diagram below illustrates the two dominant workflows for accessing the target molecule.
Workflow comparing classical chemical resolution vs. modern biocatalytic transamination.
II. Classical Route: Resolution & Curtius Rearrangement
The classical route relies on resolving racemic cyclohex-3-ene-1-carboxylic acid, followed by a Curtius rearrangement to convert the carboxylic acid into the target amine[1][2].
Data Presentation: Resolution Optimization Parameters
Achieving >95% enantiomeric excess (ee%) during the diastereomeric salt formation is heavily dependent on precise thermodynamic control.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Solvent System | 100% Acetone | Acetone with 2–5% Water | Pure acetone causes rapid, unselective precipitation. Trace water increases solubility, enabling thermodynamic equilibrium. |
| Cooling Ramp | Crash cooling to 4°C | -0.1°C/min (55°C to 20°C) | Slow cooling prevents the kinetic trapping of the undesired (S,S)-salt, maximizing the ee% of the (R,S)-salt. |
| Seeding | None | 1% (w/w) pure salt at 53°C | Induces controlled nucleation, preventing supersaturation and the sudden co-crystallization of the wrong diastereomer. |
Validated Protocol 1: Chiral Resolution
-
Dissolution: Charge 1.0 eq of racemic cyclohex-3-ene-1-carboxylic acid into a reactor with 5 volumes of acetone. Heat to 55–60°C until fully dissolved[1].
-
Salt Formation: Add 0.95 eq of (S)-(-)-methylbenzylamine dropwise over 30 minutes to maintain internal temperature[1].
-
Nucleation: Cool the orange solution slowly. At exactly 53°C, introduce 1% (w/w) seed crystals of the (R)-acid/(S)-amine salt.
-
Crystallization: Implement a linear cooling ramp to 20°C over 4.5 hours. Stir for an additional 1.5 hours at room temperature[1].
-
Isolation: Filter the precipitate and wash with cold acetone. Treat with 1M HCl and extract with MTBE to liberate the pure (R)-carboxylic acid.
Troubleshooting the Curtius Rearrangement
Mechanistic pathway of the DPPA-mediated Curtius rearrangement to the free amine.
FAQ 1: Why am I getting low yields and a large amount of symmetric urea byproduct during the DPPA reaction?
-
Causality: Diphenylphosphoryl azide (DPPA) converts the acid to an acyl azide, which thermally rearranges into an isocyanate[2][3]. If trace water is present in your solvent, the highly electrophilic isocyanate will prematurely hydrolyze into a primary amine. This newly formed free amine will rapidly attack unreacted isocyanate, forming a highly stable, insoluble symmetric urea byproduct.
-
Solution: Ensure strictly anhydrous conditions. Dry your chlorobenzene or toluene over molecular sieves prior to use. Alternatively, trap the isocyanate with anhydrous tert-butanol to form the Boc-protected amine first, which can then be cleanly deprotected with HCl[2].
FAQ 2: The reaction experienced a thermal runaway and the yield dropped to zero. What happened?
-
Causality: The conversion of acyl azide to isocyanate releases nitrogen gas (
) and is highly exothermic[4]. If DPPA is added at room temperature, the acyl azide accumulates. Upon subsequent heating, the accumulated intermediate decomposes all at once, causing a dangerous thermal runaway that destroys the product. -
Solution: Always heat the substrate and base (NEt
) to the rearrangement temperature (80–90°C) before adding DPPA. Add the DPPA dropwise over 1–2 hours so the acyl azide decomposes into the isocyanate as soon as it is formed[4].
III. Biocatalytic Route: Enzymatic Transamination
For teams moving toward green chemistry,
FAQ 3: My starting material (cyclohex-3-en-1-one) is degrading or isomerizing during the biocatalytic reaction. Why?
-
Causality: Cyclohex-3-en-1-one is a
-unsaturated ketone. Thermodynamically, the molecule "wants" to migrate its double bond to form the conjugated -unsaturated system (cyclohex-2-en-1-one)[5]. This tautomerization is rapidly catalyzed by both acidic and basic extremes. Because many traditional transaminase protocols use isopropylamine buffers at pH 8.5, the substrate isomerizes into the unreactive conjugated enone before the enzyme can perform the amination. -
Solution:
-
Strict pH Control: Maintain the reaction strictly at pH 7.0–7.2 using a strong buffer (e.g., 100 mM HEPES).
-
Enzyme Selection: Do not use standard alkaline ATAs. Utilize engineered amine transaminase variants specifically evolved to operate at neutral pH.
-
IV. Final Isolation: Hydrochloride Salt Formation
FAQ 4: The final this compound salt is oiling out as a gummy syrup instead of crystallizing. How do I fix this?
-
Causality: Chiral aliphatic amines are highly prone to "oiling out" (liquid-liquid phase separation) if trace water is present during salt formation, or if the solvent system is too polar. Aqueous HCl will almost always result in a hygroscopic syrup.
-
Solution:
-
Azeotropic Drying: Dry the free amine thoroughly via azeotropic distillation with toluene.
-
Solvent Swap: Dissolve the dried free amine in a non-polar anti-solvent such as Methyl tert-butyl ether (MTBE) or anhydrous 1,4-dioxane.
-
Anhydrous HCl: Precipitate the salt by adding a standardized solution of anhydrous HCl in dioxane (4M) or bubbling dry HCl gas through the solution. The salt will crash out immediately as a crisp, filterable white solid.
-
V. References
-
Enantiomerically pure amines (EP2390245A1) . European Patent Office / Google Patents. 1
-
Biochemistry: An Organic Chemistry Approach . DOKUMEN.PUB. 5
-
Curtius Rearrangement: Example, Mechanism and Application . Chemistry Learner.3
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . PMC. 2
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging . Almac Group. 4
Sources
- 1. EP2390245A1 - Enantiomerically pure amines - Google Patents [patents.google.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement: Example, Mechanism and Application [chemistrylearner.com]
- 4. almacgroup.com [almacgroup.com]
- 5. dokumen.pub [dokumen.pub]
Technical Support Center: Troubleshooting (R)-Cyclohex-3-enylamine Hydrochloride Purification
Welcome to the Technical Support Center for chiral amine purification. (R)-Cyclohex-3-enylamine hydrochloride is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its structural features—a non-aromatic unsaturated ring and a primary amine—it is prone to specific impurity profiles during synthesis (e.g., via Curtius rearrangement or enzymatic resolution) and storage.
This guide provides researchers and drug development professionals with field-proven methodologies to isolate, purify, and validate this compound, ensuring high scientific integrity and reproducibility.
Purification Logical Workflow
The following diagram illustrates the self-validating decision tree for isolating the pure hydrochloride salt from a crude mixture containing enantiomers, regioisomers, and synthetic byproducts.
Figure 1: Acid-base extraction and chiral resolution workflow for amine purification.
FAQ 1: Chemical & Process Impurities
Q: My isolated this compound is contaminated with unreacted cyclohex-3-enecarboxylic acid and neutral carbamate byproducts. How can I remove them? A: These are remnants of the synthetic sequence. Because your target is an ionizable primary amine, the most efficient self-validating protocol is a rigorous acid-base extraction[1]. Causality & Expert Insight: At a low pH (pH < 3), the amine is fully protonated and highly water-soluble, while neutral carbamates and unreacted carboxylic acids remain lipophilic. By washing the acidic aqueous phase with a non-polar solvent like methyl tert-butyl ether (MTBE), you selectively partition the impurities away from the product[2]. MTBE is specifically chosen over ethyl acetate because it resists hydrolysis at extreme pH levels and prevents the formation of intractable emulsions.
Q: After freebasing and extracting, my final hydrochloride salt contains high levels of inorganic ash (e.g., NaCl, Na2SO4). How do I desalt it? A: Inorganic salts co-precipitate if the final salting-out process is performed in a solvent that tolerates water, or if the organic extract was not sufficiently dried. Causality & Expert Insight: Amine hydrochlorides are soluble in highly polar organic solvents (like methanol), but inorganic salts are poorly soluble in dry, less polar mixtures. Suspend the crude, ashy product in dry dichloromethane (DCM) containing 5-10% anhydrous methanol. The amine hydrochloride will dissolve, leaving the inorganic salts suspended. Filter the mixture through a Celite pad, then concentrate the filtrate under reduced pressure.
FAQ 2: Stereochemical & Regioisomeric Impurities
Q: Chiral HPLC indicates my product is only 85% ee (contains 15% (S)-Cyclohex-3-enylamine). How do I upgrade the enantiomeric purity to >99% ee? A: You have two primary options depending on your scale: Diastereomeric Salt Recrystallization or Supercritical Fluid Chromatography (SFC). Causality (Crystallization): Chiral carboxylic acids, such as (S)-mandelic acid or (+)-tartaric acid, form diastereomeric salts with the racemic amine mixture[3]. Because these diastereomers possess distinct thermodynamic solubility profiles, the less soluble salt selectively crystallizes out of solution, allowing you to filter away the undesired enantiomer[3]. Causality (SFC): For rapid, high-purity isolation at the pilot scale, SFC using a chiral stationary phase and a CO2/isopropanol mobile phase provides exceptional baseline resolution of enantiomers without the massive solvent waste associated with traditional preparative HPLC[4].
Q: NMR analysis shows the presence of Cyclohex-2-enylamine. How did this happen, and how do I fix it? A: This is a regioisomeric impurity caused by double-bond migration. Causality & Expert Insight: The cyclohex-3-enyl system is highly susceptible to acid-catalyzed isomerization. If exposed to elevated temperatures during the HCl salt formation or prolonged acidic workups, the double bond migrates to the thermodynamically more stable allylic position (cyclohex-2-enyl). To prevent this, always perform the final hydrochloride salt formation at 0–5 °C using anhydrous ethereal HCl[4]. To remove existing regioisomers, preparative HPLC or careful recrystallization of the freebase from heptane/ethyl acetate is required.
Quantitative Data: Impurity Profiling & Resolution Matrix
| Impurity Type | Specific Contaminant | Detection Method | Causality / Source | Resolution Strategy |
| Enantiomeric | (S)-Cyclohex-3-enylamine | Chiral HPLC / SFC | Incomplete chiral resolution or process racemization | Diastereomeric salt crystallization[3] or SFC[4] |
| Regioisomeric | Cyclohex-2-enylamine | 1H NMR (Alkene shift) | Acid-catalyzed double bond migration | Preparative HPLC or selective freebase crystallization |
| Chemical | Cyclohex-3-enecarboxylic acid | LC-MS / TLC | Unreacted starting material | Acid-base extraction (MTBE wash at pH 2)[2] |
| Inorganic | NaCl, Na2SO4 | Ash test / Elemental | Residual salts from aqueous workup | Filtration through Celite in dry DCM/MeOH |
Experimental Protocol: Telescoped Acid-Base Extraction and Anhydrous Salt Formation
This self-validating protocol ensures the removal of chemical impurities while preventing regioisomerization and moisture uptake.
Phase 1: Depletion of Neutral/Acidic Impurities
-
Suspend 10.0 g of crude this compound in 100 mL of deionized water.
-
Adjust the aqueous solution to pH < 2 using 1M HCl to ensure complete protonation of the amine[2]. Verify with pH indicator paper.
-
Add 50 mL of MTBE. Stir vigorously for 5 minutes, then transfer to a separatory funnel.
-
Separate and discard the upper organic (MTBE) layer. Repeat the MTBE wash twice more to thoroughly deplete lipophilic neutral/acidic byproducts[2].
Phase 2: Freebasing and Extraction 5. Cool the aqueous layer to 0–5 °C in an ice bath to prevent thermal degradation. 6. Slowly add 2M NaOH dropwise until the solution reaches pH 12. (Note: The pKa of the primary amine is approximately 10. A pH of 12 ensures >99% of the compound is converted to its lipophilic freebase form)[1]. 7. Extract the aqueous phase with 3 x 50 mL of Dichloromethane (DCM). 8. Combine the DCM layers and dry over anhydrous Na2SO4 for 30 minutes. Filter off the drying agent.
Phase 3: Anhydrous Hydrochloride Salt Formation 9. Transfer the dried DCM solution to a round-bottom flask equipped with a magnetic stirrer and cool strictly to 0 °C. 10. Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise until precipitation is complete[4]. (Critical Step: Using anhydrous ethereal HCl prevents the highly hygroscopic amine salt from "oiling out" and prevents acid-catalyzed double-bond migration). 11. Filter the resulting white precipitate under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under high vacuum over P2O5 for 12 hours.
References
Sources
- 1. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2390245A1 - Enantiomerically pure amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [smolecule.com]
Overcoming challenges in the scale-up of (R)-Cyclohex-3-enylamine hydrochloride synthesis
Welcome to the Technical Support Center for the scale-up synthesis of (R)-Cyclohex-3-enylamine hydrochloride .
The transition from milligram-scale discovery to multi-gram or kilogram production of chiral amines introduces severe thermodynamic, kinetic, and engineering bottlenecks. For (R)-Cyclohex-3-enylamine, the industry standard relies on highly enantioselective ω-Transaminase (ω-TA) biocatalysis [3]. However, scaling this enzymatic route—and subsequently isolating the highly hygroscopic hydrochloride salt—requires strict control over reaction equilibria, phase separations, and crystallization kinetics.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high enantiomeric excess (>99% ee) and robust yields during scale-up.
I. Scale-Up Process Architecture
Fig 1: Biocatalytic scale-up workflow for (R)-Cyclohex-3-enylamine HCl synthesis.
II. Quantitative Process Metrics & Optimization
To prevent batch failures, process parameters must be tightly controlled. The table below summarizes the critical shifts required when moving from analytical to preparative scales.
| Parameter | Sub-optimal Condition | Optimized Scale-Up Condition | Process Impact (Causality) |
| Substrate Feeding | Batch addition (500 mM) | Fed-batch (<100 mM) | High ketone concentrations act as competitive inhibitors and denature ω-TA. Fed-batch maintains steady-state kinetics[1]. |
| Amine Donor (IPA) | 1–2 equivalents | 5–10 equivalents | Mass action drives the highly unfavorable thermodynamic equilibrium toward the chiral amine product[2]. |
| Byproduct Removal | Closed system | Continuous N₂ sweep | Strips volatile acetone from the reactor, preventing the reverse reaction and equilibrium stalling[1]. |
| Extraction pH | pH 9.0 – 10.0 | pH > 11.0 | Ensures complete deprotonation of the amine (pKa ~10.5) for quantitative partitioning into the organic phase. |
| Salt Crystallization | Aqueous HCl / Water | Anhydrous HCl / IPA | Prevents hydration of the crystal lattice, avoiding gum formation and "oiling out" of the final salt[3]. |
III. Self-Validating Protocol: 100g-Scale Synthesis & Isolation
Do not proceed to subsequent steps without confirming the validation checkpoints. This ensures that errors are caught before irreversible product loss occurs.
Step 1: Biocatalytic Reaction Setup & Fed-Batch Addition
-
Action: In a jacketed bioreactor, prepare a 100 mM phosphate buffer (pH 8.0) containing 1 mM Pyridoxal-5'-phosphate (PLP) and 5-10 equivalents of isopropylamine (IPA). Add the engineered (R)-selective ω-transaminase. Initiate a fed-batch addition of cyclohex-3-en-1-one, keeping the instantaneous concentration below 100 mM.
-
Causality: PLP is the essential cofactor that shuttles the amino group. Gradual substrate feeding prevents substrate-induced enzyme unfolding and active-site inhibition[4].
-
Validation Checkpoint: Pull a 1 mL aliquot every 2 hours. Quench with acetonitrile and analyze via HPLC. Do not add more substrate if the unreacted ketone concentration exceeds 100 mM.
Step 2: In Situ Product Removal (ISPR)
-
Action: Apply a continuous nitrogen sweep through the headspace of the bioreactor (or apply mild vacuum) while maintaining the temperature at 30°C.
-
Causality: The reaction generates acetone as a byproduct. Because transaminase reactions have an equilibrium constant near 1, accumulated acetone will drive the reaction backward[2].
-
Validation Checkpoint: Route the exhaust gas through a GC-FID or a cold trap. A continuous detection of acetone confirms successful equilibrium shifting. The reaction is complete when conversion hits >95%.
Step 3: Downstream Alkaline Extraction
-
Action: Heat the reactor to 60°C for 15 minutes to denature the enzyme. Filter through a Celite pad. Cool the filtrate to 20°C and adjust the pH to >11.0 using 10 M NaOH. Extract three times with Methyl tert-butyl ether (MTBE).
-
Causality: Denaturing the protein prevents severe emulsion formation during liquid-liquid extraction. A pH > 11 ensures the (R)-cyclohex-3-enylamine is entirely in its free base form, maximizing its solubility in MTBE.
-
Validation Checkpoint: Spot the post-extraction aqueous raffinate on a TLC plate and stain with Ninhydrin. If it turns purple, amine is still present in the water—re-adjust pH and extract again.
Step 4: Anhydrous Hydrochloride Salt Formation
-
Action: Dry the combined MTBE organic layers over anhydrous Na₂SO₄. Filter into a clean, dry crystallizer. Cool to 0–5°C. Under vigorous stirring, add a stoichiometric amount of anhydrous HCl dissolved in Isopropanol (IPA) dropwise.
-
Causality: The free base is prone to oxidation and racemization. Converting it to the hydrochloride salt locks the stereocenter and stabilizes the molecule. Using anhydrous conditions prevents the highly hygroscopic salt from dissolving into a gummy residue[3].
-
Validation Checkpoint: Perform a Karl Fischer titration on the MTBE layer before HCl addition. Moisture must be <0.1%. Upon HCl addition, a white crystalline solid should immediately precipitate. Filter, wash with cold MTBE, and dry under vacuum.
IV. Troubleshooting & FAQs
Q1: The reaction stalls at 40-50% conversion despite having excess amine donor. How do we push it to completion? A: Causality & Experience: Transaminase-catalyzed reactions suffer from highly unfavorable thermodynamic equilibria[2]. Even with excess isopropylamine, the accumulation of the byproduct (acetone) stalls the forward progress. Solution: You must implement In Situ Product Removal (ISPR). By applying a continuous nitrogen sweep or mild vacuum to the bioreactor, the highly volatile acetone is stripped from the aqueous phase. Validate this by monitoring acetone levels in the exhaust gas; a drop in exhaust acetone correlates with the resumption of the forward reaction[1].
Q2: We are experiencing significant product loss and emulsion formation during the downstream extraction of the free base. How can this be resolved? A: Causality & Experience: The free base of (R)-cyclohex-3-enylamine is partially water-soluble and can act as a surfactant in biphasic proteinaceous mixtures, leading to stable emulsions. Furthermore, extracting below pH 11 leaves a fraction of the amine protonated, preventing its partition into the organic phase[2]. Solution: Ensure you have completed the thermal denaturation step (60°C for 15 mins) and filtered out the precipitated proteins before adding the organic solvent. Strictly maintain pH > 11 during the MTBE extraction.
Q3: The isolated this compound salt is gummy and highly hygroscopic. How do we achieve a free-flowing, crystalline powder? A: Causality & Experience: The hydrochloride salt of cyclohex-3-enylamine (CID 13040868) is highly prone to trapping moisture and residual free amine if the salt formation is performed in polar or aqueous-contaminated solvents[3]. Water disrupts the crystal lattice, leading to oiling out. Solution: Ensure the MTBE extract is rigorously dried over anhydrous Na₂SO₄. Perform the salt formation by dropwise addition of anhydrous HCl in isopropanol (IPA) at 0–5°C. The use of an anti-solvent (MTBE) with a miscible protic solvent (IPA) strictly controls the supersaturation rate, yielding highly crystalline material.
Q4: How do we prevent enantiomeric excess (ee) degradation during the concentration of the product? A: Causality & Experience: Chiral primary amines can undergo racemization if residual ketone is present, forming an imine that can tautomerize to an enamine, effectively destroying the stereocenter[4]. Solution: Ensure >99% reaction conversion before stopping the process. During downstream processing, keep the free base cold and minimize its time in the free-base state. Convert to the HCl salt immediately after extraction. The protonated ammonium salt cannot form an imine, permanently locking the stereocenter.
V. References
-
Madsen JØ, Woodley JM. "Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines." ChemCatChem, 2023; 15(13):e202300560. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride." PubChem, 2025. URL: [Link]
-
Mathew S, Yun H. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 2018; 8(6):242. URL: [Link]
Sources
Technical Support Center: Monitoring (R)-Cyclohex-3-enylamine Hydrochloride Reactions
Welcome to the technical support center for analytical methods focused on monitoring reactions involving (R)-Cyclohex-3-enylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of this and structurally similar chiral amines.
The synthesis of enantiomerically pure compounds is a critical aspect of pharmaceutical development, as the biological activity and toxicological profile of a drug are often specific to a single enantiomer.[1] Therefore, robust and reliable analytical methods are paramount for monitoring reaction progress, determining enantiomeric purity, and ensuring the quality of the final product. This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the analysis of this compound reactions.
Diagram: General Analytical Workflow
The following diagram outlines a typical workflow for the analysis of a reaction involving this compound.
Caption: General workflow for monitoring this compound reactions.
Troubleshooting Guides: Question & Answer Format
This section addresses specific issues that may arise during the analysis of this compound reactions using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and is frequently the method of choice for determining the enantiomeric purity of chiral amines.[2] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.[3]
Q1: I'm observing significant peak tailing for my this compound sample on a chiral column. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like amines is a common issue in HPLC and can often be attributed to several factors:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica support of the stationary phase can interact with the basic amine, leading to peak tailing.[4]
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1% (v/v).[5] This will compete with the analyte for active sites on the stationary phase, improving peak shape.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting retention and peak shape.
-
Solution: For basic amines, using a mobile phase with a higher pH can sometimes improve peak shape. However, be mindful of the pH limitations of your column. An alternative approach is to use an acidic additive, such as methanesulfonic acid (MSA), which can form an ion pair with the amine in the mobile phase and improve its interaction with the CSP.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[4]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: I'm not getting any separation between the (R) and (S) enantiomers of my cyclohexenylamine analog. What should I try?
A2: Achieving chiral separation can be challenging and often requires methodical optimization. Here are several strategies to improve resolution:
-
Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor for chiral separation.[8] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for amines.[3] If one CSP doesn't work, try another with a different chiral selector.
-
Optimize the Mobile Phase:
-
Normal-Phase vs. Reversed-Phase: While normal-phase chromatography is often preferred for chiral separations of amines, reversed-phase can also be effective.[5]
-
Solvent Composition: In normal-phase, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[5] Small changes can have a significant impact on selectivity.
-
Additives: As mentioned previously, acidic or basic additives can influence enantioselectivity.[6]
-
-
Adjust the Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.[6] Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q3: My retention times are drifting from one injection to the next. What's causing this instability?
A3: Retention time drift can be caused by several factors related to the HPLC system and method parameters:[9][10]
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting a sequence of injections.
-
Solution: Increase the column equilibration time until a stable baseline is achieved.[9]
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to changes in composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant temperature.[10]
-
-
System Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.
-
Solution: Systematically check all fittings and connections for leaks.[4]
-
Gas Chromatography (GC)
Gas chromatography can also be used for the analysis of cyclohexenylamine, particularly if the analyte is volatile or can be derivatized to increase its volatility.[11]
Q1: My cyclohexenylamine hydrochloride sample is not eluting from the GC column. What is the problem?
A1: this compound is a salt and is not volatile. It will not pass through a GC column without derivatization.
-
Solution: You must first convert the hydrochloride salt to the free base by treating it with a base (e.g., NaOH) and extracting it into an organic solvent. Subsequently, derivatization is often necessary to improve the volatility and chromatographic behavior of the amine. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] Derivatization with a chiral reagent can also be used to separate enantiomers on a non-chiral column.
Q2: I'm seeing broad or tailing peaks for my derivatized amine in the GC analysis. How can I improve the peak shape?
A2: Poor peak shape in GC can be due to several factors:
-
Active Sites in the Inlet or Column: Amines can interact with active sites (e.g., silanols) in the GC inlet liner or on the column itself.
-
Solution: Use a deactivated inlet liner. Ensure you are using a column specifically designed for amine analysis or a general-purpose column with good deactivation.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of the underivatized amine can lead to poor peak shape.
-
Solution: Optimize the derivatization reaction conditions (e.g., temperature, time, reagent excess).
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potential peak distortion.
-
Solution: Ensure you are operating within the recommended temperature limits for your column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can also be used for reaction monitoring and determining enantiomeric purity.[13]
Q1: Can I use NMR to determine the enantiomeric excess (%ee) of my this compound?
A1: Yes, NMR can be used to determine enantiomeric excess, typically by one of two methods:
-
Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the integration of specific, well-resolved peaks for each diastereomer can be used to determine the enantiomeric ratio.[14]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral amine. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of certain signals in the NMR spectrum.[15] The ratio of the integrated signals corresponds to the enantiomeric ratio.
Q2: I am trying to monitor my reaction in-situ using NMR, but the signals are broad and poorly resolved. What can I do?
A2: In-situ or "real-time" reaction monitoring by NMR can be challenging.[16] Poor resolution can be caused by:
-
Magnetic Field Inhomogeneity: The presence of solids (e.g., catalysts, reagents) in the reaction mixture can disrupt the homogeneity of the magnetic field, leading to broad signals.
-
Solution: If possible, use a reaction system where all components are in solution. If solids are unavoidable, you may need to take aliquots, filter them, and then run the NMR.
-
-
Paramagnetic Species: The presence of paramagnetic metals can cause significant line broadening.
-
Viscosity: Highly viscous solutions can lead to broader NMR signals.
-
Solution: Dilute the reaction mixture if the reaction kinetics allow.
-
-
Shimming: Proper shimming of the NMR spectrometer is crucial for good resolution.
-
Solution: Ensure the spectrometer is well-shimmed on your sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor the progress of my this compound synthesis?
A1: The choice of technique depends on the specific reaction and the information you need.
-
For reaction completion and byproduct formation: HPLC or GC (after derivatization) are excellent choices. They can provide quantitative information on the disappearance of starting materials and the appearance of the product and any impurities.
-
For real-time monitoring: In-situ techniques like FTIR or Raman spectroscopy can provide real-time information on the concentration of key functional groups.[17][18] NMR can also be used for in-situ monitoring if the reaction conditions are suitable.[13]
Q2: How can I confirm the absolute configuration of my final product?
A2: While chiral HPLC or GC can tell you the enantiomeric purity, they do not inherently determine the absolute configuration (i.e., which peak is R and which is S).
-
Reference Standard: The most straightforward way is to run an authentic, commercially available standard of the (R)-enantiomer and compare its retention time to your product.
-
X-ray Crystallography: If you can grow a suitable crystal of your product (or a derivative), X-ray crystallography can provide an unambiguous determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): VCD spectroscopy can be used to determine the absolute configuration of chiral molecules in solution.
Q3: Do I need to remove the hydrochloride before analysis?
A3:
-
For HPLC: It is generally not necessary to remove the hydrochloride for HPLC analysis, as the acidic conditions of many mobile phases will ensure the amine is protonated.
-
For GC: Yes, as mentioned earlier, the hydrochloride salt must be converted to the free base before GC analysis.[12]
-
For NMR: The hydrochloride salt can be analyzed directly by NMR, although the chemical shifts will be different from the free base.
Q4: What are some key considerations for method validation for the analysis of this compound?
A4: A robust analytical method should be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to distinguish the analyte from other components in the sample.
-
Linearity: The response of the method should be proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method for this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® IA or similar polysaccharide-based column).
-
HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
This compound standard and racemic cyclohex-3-enylamine hydrochloride.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v). Filter and degas the mobile phase.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Dissolve the this compound sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the racemic standard to identify the retention times of both enantiomers. Then, inject the sample to determine its enantiomeric composition.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
Protocol 2: GC Method with Derivatization
This protocol describes a general procedure for the GC analysis of cyclohexenylamine after conversion to the free base and derivatization.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral or non-chiral capillary GC column.
-
Sodium hydroxide (NaOH), dichloromethane (DCM), trifluoroacetic anhydride (TFAA).
-
This compound standard.
Procedure:
-
Free Base Formation: Dissolve a known amount of the hydrochloride salt in water. Add 1M NaOH solution until the pH is >10.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Derivatization: To the dried organic solution, add a 1.5-fold molar excess of trifluoroacetic anhydride. Allow the reaction to proceed at room temperature for 30 minutes.
-
Sample Preparation for GC: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate).
-
GC Analysis: Inject 1 µL of the prepared sample into the GC.
Table 2: Example GC Method Parameters
| Parameter | Value |
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min |
| Detector | FID at 280 °C |
References
- Benchchem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
El-Ahmar, N. D., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. Retrieved from [Link]
-
Ali, I., et al. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Zhang, X., et al. (2025). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Journal of the American Chemical Society. Retrieved from [Link]
-
Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
Taylor, G. (1971). The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative. The Analyst, 96(1145), 616-620. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Welch, C. J., et al. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1218(31), 5204-5211. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Tiritan, M. E., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 269. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Weston, R. E., & Wheals, B. B. (1970). The determination of cyclohexylamine by electron-capture gas chromatography. The Analyst, 95(1132), 680-682. Retrieved from [Link]
-
Li, B. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]
-
Weston, R. E., & Wheals, B. B. (1970). The determination of cyclohexylamine by electron-capture gas chromatography. Analyst, 95(132), 680-2. Retrieved from [Link]
-
Reddy, D. S., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry, 14(38), 9035-9039. Retrieved from [Link]
-
Friščić, T., & Halasz, I. (2025, January 31). Monitoring in situ Mechanochemical Reactions. University of Birmingham. Retrieved from [Link]
-
Feng, Y., et al. (2018). Design of a Gas Rapid Injection Nuclear Magnetic Resonance System for Structure Elucidations and Kinetic Analyses. Chemistry – A European Journal, 24(57), 15233-15237. Retrieved from [Link]
-
Foley, D. A. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Dicyclohexylamine: CAS # 101-83-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26669-26676. Retrieved from [Link]
- Scriba, G. K. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4068-4100. Retrieved from [Link]
-
Ali, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-203. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165. Retrieved from [Link]
-
Ferreira, B., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Applied Sciences, 13(15), 8820. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. mt.com [mt.com]
Validation & Comparative
Analytical Characterization of (R)-Cyclohex-3-enylamine Hydrochloride: A Comparative Guide to NMR and MS Methodologies
As a Senior Application Scientist in drug development, I frequently encounter the challenge of rigorously characterizing chiral building blocks. (R)-Cyclohex-3-enylamine hydrochloride (CAS 1350767-92-8) is a highly valuable cyclic chiral primary amine used in the synthesis of complex active pharmaceutical ingredients (APIs) [5].
A common pitfall in the laboratory is attempting to analyze or store the freebase form of this compound. Small, aliphatic cyclic amines are notoriously volatile, prone to rapid oxidation, and readily form carbamates upon exposure to atmospheric carbon dioxide. Utilizing the hydrochloride salt ensures stoichiometric precision, prevents degradation, and provides long-term bench stability. However, the salt form introduces specific analytical nuances—particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that must be actively managed to yield accurate structural and stereochemical data.
This guide provides an objective comparison of NMR and MS methodologies for characterizing this compound, detailing the causality behind experimental choices and providing self-validating protocols.
Comparative Overview: NMR vs. LC-MS
When validating the identity and enantiomeric purity of this compound, researchers must choose between NMR-based derivatization and Chiral LC-MS. Table 1 objectively compares these modalities.
Table 1: Comparison of Analytical Modalities
| Feature | Mosher's Method (1H/19F NMR) | Chiral LC-HRMS |
| Primary Output | Absolute configuration & Enantiomeric excess (ee%) | Enantiomeric excess (ee%) & Intact Mass |
| Sample Requirement | ~5 mg per analysis | < 0.1 mg (High sensitivity) |
| Throughput | Low (Requires in situ derivatization) | High (Automated injection) |
| Direct Salt Analysis | No. Requires in situ freebasing. | Yes. Salt dissociates in ESI source. |
| Stereochemical Proof | Absolute (Spatial shielding effects) | Relative (Requires pure reference standards) |
Decision Matrix for Analytical Strategy
Selecting the correct workflow depends on whether the goal is absolute stereochemical validation or routine high-throughput screening.
Decision matrix for selecting NMR vs. MS characterization techniques.
NMR Characterization & Stereochemical Validation
Standard
The Causality of Mosher's Method
Mosher's acid chloride (MTPA-Cl) reacts with the chiral amine to form a pair of diastereomeric amides. Because diastereomers have different physical properties, they exhibit distinct NMR chemical shifts. The phenyl ring of the MTPA group creates an anisotropic shielding cone. Depending on the spatial arrangement (absolute configuration) of the amine, specific protons on the cyclohexene ring will be shielded (shifting upfield) or deshielded. By calculating the difference in chemical shifts (
Experimental Protocol: In Situ Mosher's Amide Derivatization
Critical Insight: The hydrochloride salt of the amine is non-nucleophilic . If you add MTPA-Cl directly to the salt, no reaction will occur. The protocol must include an in situ freebasing step using a sterically hindered, non-nucleophilic base like DIPEA.
-
Preparation: Weigh 5.0 mg of this compound into two separate, dry 2-dram vials (Vial A and Vial B).
-
Solvation: Add 0.5 mL of anhydrous deuterated chloroform (CDCl
) to each vial. -
Freebasing: Add 3.0 equivalents (approx. 20
L) of N,N-diisopropylethylamine (DIPEA) to each vial. Self-validation: The suspension should clarify as the HCl salt is neutralized into the soluble freebase. -
Derivatization:
-
To Vial A, add 2.0 equivalents of (R)-(-)-MTPA-Cl.
-
To Vial B, add 2.0 equivalents of (S)-(+)-MTPA-Cl.
-
-
Reaction: Stir at room temperature for 30 minutes.
-
Acquisition: Transfer the contents to standard NMR tubes. Acquire
H and F NMR spectra. Integrate the distinct F trifluoromethyl signals to calculate the ee%.
Workflow for Mosher's acid derivatization and NMR analysis of chiral amines.
Mass Spectrometry (LC-MS) Analysis
While NMR provides absolute configuration, High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Liquid Chromatography is superior for high-throughput ee% determination and trace impurity profiling [3].
The Causality of MS Ionization for Salts
When analyzing this compound via Electrospray Ionization (ESI), the salt completely dissociates in the LC mobile phase. The mass spectrometer will not detect the intact salt mass (133.62 g/mol ). Instead, ESI in positive ion mode (ESI+) protonates the free amine. Therefore, the target mass to extract is the protonated freebase
Experimental Protocol: Chiral LC-MS Workflow
-
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the starting mobile phase.
-
Chromatography: Utilize a chiral stationary phase column (e.g., Chiralpak IG) capable of resolving primary cyclic amines.
-
Mobile Phase: Use an isocratic flow of Hexane/Isopropanol/Diethylamine (90:10:0.1). Causality: The trace diethylamine acts as a basic modifier to prevent peak tailing of the primary amine on the column [4].
-
Ionization: Operate the MS in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Detection: Extract the exact mass
98.0964. Compare the retention time against a racemic reference standard to calculate ee%.
Expected Analytical Data Summary
To aid in your verification, Table 2 summarizes the expected spectral data for this compound.
Table 2: Expected Analytical Data for (R)-Cyclohex-3-enylamine HCl
| Technique | Target Parameter | Expected Observation |
| HRMS (ESI+) | Exact mass: | |
| HRMS (ESI-) | Counterion | Exact mass: |
| Alkene Protons | Multiplet at | |
| Methine Proton ( | Multiplet at | |
| Mosher Amide CF | Two distinct singlets (Ratio dictates ee%) |
Conclusion
The characterization of this compound requires an understanding of how its salt form interacts with different analytical environments. Mosher's method via NMR remains the gold standard for proving absolute stereochemistry, provided the salt is properly freebased in situ. Conversely, Chiral LC-MS offers unmatched sensitivity and speed for ee% determination, relying on the predictable dissociation of the HCl salt in the ESI source. By integrating both methodologies, researchers can establish a self-validating data package that ensures the integrity of downstream synthetic applications.
References
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
- Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.
- eMolecules this compound | 1350767-92-8. Fisher Scientific.
Determination of enantiomeric purity of (R)-Cyclohex-3-enylamine hydrochloride
Executive Summary
(R)-Cyclohex-3-enylamine hydrochloride is a critical chiral building block, notably serving as a key intermediate in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu). In drug development, the enantiomeric purity of this amine is not merely a quality attribute; it is a safety imperative. The presence of the (S)-enantiomer can lead to inactive byproducts or, worse, off-target toxicity in downstream API synthesis.
This guide objectively compares the two most robust methodologies for determining the enantiomeric excess (% ee) of this molecule: Direct Chiral HPLC using Crown Ether stationary phases and 19F-NMR Spectroscopy via Mosher’s acid derivatization.
The Application Scientist’s Verdict:
-
Choose Direct HPLC (Crownpak) for Quality Control (QC) and high-throughput environments where process robustness and reproducibility are paramount.
-
Choose 19F-NMR (Mosher's) for early-stage R&D, synthetic route scouting, or when a chiral HPLC column is unavailable.
Strategic Comparison: HPLC vs. NMR
The following matrix contrasts the two primary workflows based on laboratory constraints and data requirements.
| Feature | Method A: Direct Chiral HPLC | Method B: 19F-NMR Derivatization |
| Primary Mechanism | Host-Guest Complexation (Crown Ether) | Diastereomeric differentiation via covalent bond |
| Stationary Phase | Daicel CROWNPAK® CR-I(+) | None (Solution phase) |
| Sample Prep Time | Low (< 10 mins) | Medium (30-60 mins reaction time) |
| Detection Challenge | High: Molecule lacks UV chromophore. Requires low UV (200nm) or RI/ELSD. | Low: 19F signal is distinct and background-free. |
| Throughput | High (Automated injections) | Low (Manual derivatization per sample) |
| Sample Recovery | Possible (Non-destructive) | Impossible (Destructive derivatization) |
| Cost Per Run | Low (Solvent only) | High (Deuterated solvents + Chiral Reagent) |
Method A: Direct Chiral HPLC (The Gold Standard)
The Challenge: Lack of Chromophore
Cyclohex-3-enylamine possesses only an isolated double bond, which absorbs weakly in the UV region (<210 nm). Standard UV detection is prone to baseline noise from mobile phase modifiers.
The Solution: Crown Ether Stationary Phases
Polysaccharide columns (e.g., Chiralpak AD/OD) generally require the amine to be derivatized (e.g., benzoylated) to improve retention and detection.[1] However, Crown Ether columns (Crownpak CR) are designed specifically to complex with primary ammonium ions (
Experimental Protocol
-
Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[2]
-
Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15 v/v).[3]
-
Expert Note: The acidic pH is non-negotiable. The amine must be fully protonated to fit into the crown ether "cage."
-
-
Flow Rate: 0.4 – 0.5 mL/min (Lower flow rates improve resolution in ligand-exchange mechanisms).
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can significantly enhance separation factors
). -
Detection: UV at 200 nm (or Refractive Index / ELSD if available).
Critical Workflow Visualization
Figure 1: Direct Chiral HPLC workflow. Note the critical dependence on acidic pH for the complexation mechanism.
Method B: 19F-NMR via Mosher's Acid (The R&D Alternative)
When a chiral column is unavailable, or when UV detection is too noisy, derivatization with a chiral auxiliary is the most reliable method. We utilize (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) .
The Mechanism
Reacting the enantiomeric amine mixture with an enantiopure acid chloride converts the enantiomers into diastereomers . Because diastereomers have different physical properties, their nuclei (specifically the Trifluoromethyl group,
Experimental Protocol
-
Free-Basing: The hydrochloride salt must be neutralized.
-
Step: Suspend 20 mg of amine HCl in
. Add 2 eq. of Triethylamine (TEA).
-
-
Derivatization:
-
Add 1.2 eq. of (R)-(-)-MTPA-Cl.
-
Stir for 30 mins at Room Temperature.
-
-
Work-up: Quench with water, extract with
, and dry over . -
Analysis: Dissolve in
and acquire a 19F-NMR spectrum (proton-decoupled).
Data Interpretation[1][4][5][6][7]
-
The
group on the Mosher moiety is highly sensitive to the local chiral environment. -
Result: You will see two distinct singlets in the -68 to -72 ppm range.
-
Calculation: Integrate the two peaks (
and ).
Derivatization Logic Diagram
Figure 2: Mosher's Acid derivatization pathway. 19F-NMR provides a clean baseline free from overlapping proton signals.
Legacy Method: Polarimetry
While specific rotation
-
Low Sensitivity: Small amounts of highly rotating impurities can skew results.
-
Concentration Dependence: The specific rotation of amine salts can vary non-linearly with concentration and pH.
Reference Value: The specific rotation for pure (R)-cyclohex-3-enylamine is typically reported, but relying solely on this for >98% purity validation is scientifically unsound in modern contexts.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Hyun, M. H. (2016).[1] Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Dale, J. A., & Mosher, H. S. (1973).[4] Nuclear magnetic resonance enantiomer reagents.[4][5][6] Configurational correlations via nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society. Retrieved from [Link]
-
Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. Retrieved from [Link]
-
PubChem. (2023). Cyclohex-3-en-1-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Guide: (R)-Cyclohex-3-enylamine Hydrochloride vs. Chiral Amine Alternatives
Executive Summary
Product Focus: (R)-Cyclohex-3-enylamine hydrochloride (CAS: 22615-33-4)
Primary Utility: Chiral building block for pharmaceutical intermediates (e.g., Oseltamivir analogs), organocatalysis, and peptide mimetics.[1]
Differentiation: Unlike saturated chiral amines (e.g., cyclohexylamine) or aromatic auxiliaries (e.g.,
Part 1: Structural & Physicochemical Profile
The following table contrasts (R)-Cyclohex-3-enylamine HCl with its closest structural and functional competitors.
| Feature | (R)-Cyclohex-3-enylamine HCl | Cyclohexylamine (Achiral) | (R)- | (S)-Proline |
| Structure | Chiral, Cyclic, Unsaturated | Achiral, Cyclic, Saturated | Chiral, Aromatic, Benzylic | Chiral, Cyclic, Amino Acid |
| Role | Scaffold / Building Block | Base / Ligand | Resolving Agent / Auxiliary | Organocatalyst |
| pKa (Conj. Acid) | ~10.4 (Est.) | 10.64 | 9.9 | 10.6 (Amine) |
| Reactive Handle | Alkene (C3-C4) | None | Aromatic Ring (Inert) | Carboxylic Acid |
| Solubility | High (Water, MeOH, DMSO) | Miscible (Water) | Moderate (Water) | High (Water) |
| Key Application | Tamiflu analogs, Diels-Alder | Corrosion inhibitors, Rubber | Chiral Resolution | Aldol reactions |
Technical Insight: The "Alkene Advantage"
The defining feature of (R)-cyclohex-3-enylamine is the double bond at the C3-C4 position. In drug discovery, this allows the molecule to serve as a "chiral template."
-
Scenario: You couple this amine to a carboxylic acid.
-
Result: You now have a chiral amide with a double bond.
-
Next Step: You can perform an iodolactonization to cyclize the molecule further, locking the conformation and creating a bicyclic system. This is impossible with saturated cyclohexylamine or
-methylbenzylamine.
Part 2: Performance in Asymmetric Synthesis
As a Resolving Agent
While (R)-
As a Chiral Scaffold (Drug Development)
In the synthesis of neuraminidase inhibitors (like Oseltamivir), the cyclohexenyl core is critical.
-
Alternative: Starting from aromatic precursors (like anisic acid) requires Birch reduction (difficult to control stereochemistry).
-
Advantage: Starting with (R)-cyclohex-3-enylamine provides the correct stereochemistry and oxidation state immediately, reducing step count by 3-4 stages.
Part 3: Experimental Protocols
Protocol A: Chemical Resolution via Diastereomeric Salt Formation
Use this protocol if you need to enrich the enantiomeric excess (ee) of a semi-pure batch or resolve the racemate.
Reagents:
-
Racemic Cyclohex-3-enylamine (free base)
-
(L)-(+)-Tartaric Acid (Resolving Agent)
-
Methanol (Solvent)
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic amine in 20 mL of hot Methanol (
). -
Addition: Add 5 mmol (0.5 eq) of (L)-(+)-Tartaric Acid dissolved in 10 mL hot Methanol. Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at
overnight. -
Filtration: Filter the white crystals (The diastereomeric salt).
-
Liberation: Suspend crystals in
and treat with 1M NaOH. Separate the organic layer, dry over , and concentrate to yield (R)-enriched amine. -
Validation: Check optical rotation or derivatize with Mosher's acid chloride for NMR analysis.
Protocol B: "Alkene Handle" Utilization (Iodolactonization)
Demonstrates the utility unavailable in saturated amines.
-
Coupling: React (R)-cyclohex-3-enylamine with 4-pentenoic acid (EDC/HOBt coupling) to form the amide.
-
Cyclization: Treat the amide with
(3 eq) in THF/H2O. -
Observation: The iodine activates the alkene, and the amide oxygen attacks, forming a bicyclic lactone.
-
Control: Saturated cyclohexylamine will not react under these conditions.
-
Part 4: Decision Matrices & Workflows
Diagram 1: Selection Logic for Chiral Amines
When to choose (R)-Cyclohex-3-enylamine over cheaper alternatives.
Caption: Decision tree for selecting chiral amines based on synthetic requirements.
Diagram 2: Resolution & Purification Workflow
Visualizing Protocol A for laboratory reproducibility.
Caption: Step-by-step workflow for the optical resolution of cyclohex-3-enylamine.
References
-
Sigma-Aldrich. (2024). Product Specification: Cyclohex-3-en-1-amine hydrochloride. Retrieved from
-
PubChem. (2024).[2] Compound Summary: Cyclohex-3-en-1-amine hydrochloride.[1][3] National Library of Medicine. Retrieved from
- Federsel, H. J. (2005). Asymmetric Design of Active Pharmaceutical Ingredients. Nature Reviews Drug Discovery. (Contextual grounding on chiral amine selection in synthesis).
-
BenchChem. (2025).[4] Comparative Guide to Chiral Resolution of Primary Amines. Retrieved from
- Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry. (Demonstrates the utility of cyclohexenyl amines in drug synthesis).
Sources
- 1. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Guide: Structural Characterization of (R)-Cyclohex-3-enylamine Hydrochloride
Executive Summary
(R)-Cyclohex-3-enylamine hydrochloride (CAS: 22615-33-4) is a critical chiral building block in the synthesis of pharmaceutical agents, including dopamine autoreceptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] In drug development, the unambiguous assignment of absolute configuration is a regulatory necessity (ICH Q6A).
This guide compares the structural characterization of this intermediate against alternative analytical methods. While Chiral HPLC and NMR derivatization provide relative purity data, Single Crystal X-Ray Diffraction (SC-XRD) of the hydrochloride salt remains the gold standard for absolute stereochemical assignment due to the heavy-atom effect of the chloride ion, which facilitates anomalous dispersion analysis.
Comparative Analysis: Characterization Methodologies
The following table objectively compares the three primary methods for verifying the enantiomeric identity of (R)-Cyclohex-3-enylamine.
Table 1: Performance Matrix of Stereochemical Analysis Methods
| Feature | SC-XRD (HCl Salt) | Mosher's Method (NMR) | Chiral HPLC/GC |
| Primary Output | 3D Absolute Configuration (R/S) | Relative Configuration | Enantiomeric Excess (% ee) |
| Sample State | Solid Single Crystal | Solution (Derivatized) | Solution |
| Confidence Level | Definitive (100%) | High (Inferential) | Moderate (Reference dependent) |
| Sample Prep | Crystallization (Slow) | Chemical Derivatization (Fast) | Dilution (Instant) |
| Mechanism | Anomalous Dispersion (Bijvoet) | Diastereomeric Shift ( | Interaction with Chiral Stationary Phase |
| Limitations | Requires crystal suitable for diffraction | Chemical complexity; impurities interfere | Requires known standard for retention time |
Expert Insight: The "Heavy Atom" Advantage
For light-atom molecules (C, H, N) like cyclohex-3-enylamine, determining absolute configuration via X-ray is difficult because these atoms do not absorb X-rays significantly enough to break Friedel's law (where intensity
Why the Hydrochloride form is superior:
Converting the amine to its hydrochloride salt introduces a Chloride ion (
Structural Analysis: The Crystal Lattice
When characterizing this compound, the crystal packing is dominated by ionic interactions and hydrogen bonding.
Predicted Lattice Characteristics
Based on homologous chiral amine salts, the (R)-isomer typically crystallizes in a non-centrosymmetric space group (Sohncke group), such as
-
Cation: The cyclohexenyl ammonium cation adopts a half-chair conformation to minimize steric strain.
-
Anion: The Chloride ion acts as a multi-point hydrogen bond acceptor.
-
H-Bonding Network: A robust network of
interactions creates a stable lattice. The ammonium headgroup ( ) typically donates three hydrogen bonds to adjacent chloride ions, forming infinite 1D chains or 2D sheets that stabilize the volatile amine.
Stability Comparison
-
Free Base: Liquid/Oil at room temperature. Prone to oxidation and carbonate formation (absorbing
from air). -
HCl Salt: Crystalline solid (mp > 200°C). Chemically inert and non-hygroscopic, making it the preferred form for GMP storage.
Experimental Protocols
Protocol A: Synthesis & Salt Formation
Objective: Isolate high-purity (R)-Cyclohex-3-enylamine HCl from the free base or crude reaction mixture.
-
Dissolution: Dissolve 10 mmol of crude (R)-Cyclohex-3-enylamine in 20 mL of anhydrous diethyl ether or MTBE. Cool to 0°C.
-
Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) under
atmosphere. -
Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold ether to remove organic impurities.
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Grow crystals suitable for X-ray diffraction.
-
Primary Solution: Dissolve 20 mg of the dried HCl salt in a minimum amount (~0.5 mL) of Methanol or Ethanol in a small vial (inner vial).
-
Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether or Hexane (antisolvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature for 3-7 days.
-
Harvesting: As ether diffuses into the alcohol, solubility decreases, yielding prism-like crystals. Harvest crystals >0.1 mm for analysis.
Decision Workflow (Visualization)
The following diagram outlines the logical decision matrix for characterizing chiral amine intermediates in a drug discovery pipeline.
Caption: Workflow for absolute configuration assignment. SC-XRD provides definitive structural proof via the Flack parameter.
References
-
PubChem Compound Summary. (2025). Cyclohex-3-en-1-amine hydrochloride (CID 13040868).[2] National Center for Biotechnology Information. Retrieved from [Link]
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Wright, J. L., et al. (1994).[3] The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines.[3] Journal of Medicinal Chemistry, 37(21), 3523-33.[3] (Demonstrates X-ray assignment of R-configuration in cyclohexenylamine derivatives). Retrieved from [Link]
Sources
- 1. Cyclohex-3-en-1-amine hydrochloride|lookchem [lookchem.com]
- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: (R)- vs. (S)-Cyclohex-3-enylamine Hydrochloride in Asymmetric Synthesis
Executive Summary
Cyclohex-3-enylamine hydrochloride (CAS: 22615-33-4 for racemate) represents a critical class of chiral building blocks in medicinal chemistry. Unlike saturated cyclohexylamines, the presence of the C3-C4 double bond provides a versatile "chemical handle" for downstream functionalization—enabling access to aminocyclitols, oseltamivir (Tamiflu®) analogs, and conformationally restricted dipeptide mimics.
For the drug development professional, the choice between the (R)- and (S)-enantiomers is rarely a matter of preference but of strict pharmacophoric necessity. This guide compares the two enantiomers, detailing their resolution, analytical discrimination, and specific utility in synthesizing high-value pharmaceutical intermediates.
Stereochemical Significance & Pharmacological Implications[1][2][3]
While the physical properties (MP, BP, NMR) of the enantiomers are identical in an achiral environment, their behavior diverges radically in biological systems and asymmetric catalysis.
The "Handle" and the "Anchor"
The molecule consists of two functional domains:
-
The Anchor (Amine at C1): Forms the primary interaction with biological targets (e.g., salt bridges in the S1 pocket of proteases like DPP-4).
-
The Handle (Alkene at C3-C4): Allows for stereocontrolled oxidation, hydroboration, or iodolactamization.
Case Study: Target Specificity
-
DPP-4 Inhibitors: In the design of Sitagliptin analogs, the (R)-configuration of the amine often dictates the trajectory of the hydrophobic group into the S2 subsite of the enzyme. The (S)-enantiomer may lead to steric clashes or reduced binding affinity (IC50 shifts from nM to µM range).
-
Neuraminidase Inhibitors: The synthesis of Oseltamivir analogs often relies on the (S)-configuration to match the stereochemistry of the shikimic acid backbone required for viral neuraminidase inhibition.
Synthesis & Resolution Strategies
Obtaining high Optical Purity (ee > 98%) is the primary challenge. Two main strategies exist: Chiral Pool Synthesis and Classical Resolution .
Strategy A: Classical Resolution (Industrial Standard)
The most cost-effective method for kilogram-scale production involves the resolution of racemic cyclohex-3-enylamine using chiral tartaric acid.
Resolution Workflow (DOT Diagram)
The following diagram illustrates the logic flow for isolating the (S)-enantiomer using L-Tartaric acid.
Figure 1: Workflow for the resolution of (S)-cyclohex-3-enylamine using L-Tartaric acid.
Comparative Reactivity & Functionalization
The utility of these enantiomers lies in how the alkene reacts relative to the chiral amine center.
| Feature | (R)-Enantiomer Applications | (S)-Enantiomer Applications |
| Primary Use | Precursor for (R)-Aminocyclitols via dihydroxylation. | Precursor for Oseltamivir (Tamiflu) analogs.[1] |
| Iodolactamization | Cyclizes to form bicyclic lactams with specific bridgehead stereochemistry (used in conformationally restricted peptides). | Forms the enantiomeric bicyclic lactam; often used to probe "mirror-image" biological activity. |
| DPP-4 Inhibition | Generally preferred for mimicking the | Often used as a negative control or "distomer" in SAR studies. |
| Handling | Hygroscopic solid (HCl salt). | Hygroscopic solid (HCl salt). |
Experimental Protocols
Protocol: Resolution of (S)-Cyclohex-3-enylamine
Note: This protocol isolates the (S)-enantiomer. To isolate the (R)-enantiomer, use D-(-)-Tartaric acid.
Reagents:
-
Racemic 3-cyclohexen-1-amine (100 mmol)
-
L-(+)-Tartaric acid (100 mmol)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (4M aqueous)
-
HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Salt Formation: Dissolve L-(+)-tartaric acid (15.0 g, 100 mmol) in hot Methanol (150 mL). Slowly add racemic amine (9.7 g, 100 mmol) with stirring. The solution will exotherm slightly.
-
Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 24 hours. White needles of the diastereomeric salt [(S)-amine • L-tartrate] will form.
-
Critical Checkpoint: If oiling out occurs, reheat and add a seed crystal or a small amount of isopropanol.
-
-
Purification: Filter the crystals. Recrystallize from MeOH/H2O (95:5) until the melting point is constant.
-
Free Basing: Suspend the purified salt in DCM (100 mL) and add 4M NaOH (50 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over Na2SO4, and concentrate to yield the free (S)-amine.
-
HCl Formation: Dissolve the free amine in anhydrous ether. Add HCl in Dioxane (1.1 eq) dropwise at 0°C. Filter the resulting white precipitate and dry under vacuum.
Analytical Discrimination
Distinguishing the (R) and (S) forms requires chiral chromatography or polarimetry. Standard reverse-phase HPLC will not separate them.
A. Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak absorption due to lack of conjugation; high concentration required).
-
Elution: Typically, the enantiomers will have separation factors (
) > 1.2. Note: Elution order must be established with a known standard.
B. Polarimetry (Optical Rotation)
-
Instrument: Polarimeter (Sodium D-line, 589 nm).
-
Solvent: Methanol or Water (Concentration c = 1.0).
-
Expectation: The enantiomers will exhibit equal but opposite specific rotations (
).-
Warning: Literature values can vary based on concentration and solvent. Always run a blank and a known standard if available.
-
References
-
Resolution of Cyclic Amines: Hassan, Y. et al. "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid." Chemistry Research Journal, 2020. Link
-
Oseltamivir Analog Synthesis: Rehak, J. et al. "Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation." Organic & Biomolecular Chemistry, 2014. Link
-
DPP-4 Inhibitor Design: Kowalchick, J. E. et al. "Rational design of a novel, potent, and orally bioavailable cyclohexylamine DPP-4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2007.[3] Link
-
General Properties: PubChem Compound Summary for Cyclohex-3-en-1-amine hydrochloride. Link
-
Kanuma (Sebelipase alfa) Clinical Data: European Medicines Agency (EMA) Assessment Report. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of a novel, potent, and orally bioavailable cyclohexylamine DPP-4 inhibitor by application of molecular modeling and X-ray crystallography of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Chiral Differentiation of (R)-Cyclohex-3-enylamine Hydrochloride
This guide is structured as a high-level technical resource for analytical chemists and process development scientists. It prioritizes experimental reproducibility and rigorous chiral differentiation over generic data listing.
Executive Summary & Molecule Profile
(R)-Cyclohex-3-enylamine hydrochloride is a critical chiral building block (synthon) used in the synthesis of complex pharmaceutical agents, including DPP-4 inhibitors and various alkaloids. Its value lies in the specific stereochemistry at the C-1 position combined with the reactive alkene functionality at C-3/C-4.
Distinguishing this specific enantiomer from its (S)-counterpart and the racemate is a frequent bottleneck in process chemistry. This guide provides the definitive spectroscopic signatures and analytical protocols to validate identity and enantiomeric purity.
Chemical Identity
| Property | Detail |
| IUPAC Name | (1R)-cyclohex-3-en-1-amine hydrochloride |
| CAS Number | 22615-33-4 (Racemate HCl); Specific (R)-HCl CAS varies by vendor, often cited as 1196-57-2 (Free base) |
| Formula | C₆H₁₁NH₂[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 133.62 g/mol |
| Structure | Chiral amine salt with a cyclohexene core |
Structural Analysis & Alternatives Comparison
The primary challenge in working with (R)-Cyclohex-3-enylamine HCl is not just chemical purity, but stereochemical integrity . The table below compares the target molecule against its primary "alternatives" (impurities/variants) encountered during synthesis.
Comparative Matrix: Target vs. Alternatives
| Feature | (R)-Isomer (Target) | (S)-Isomer (Impurity) | Racemate (±) | Free Base |
| Stereochemistry | (1R) Configuration | (1S) Configuration | 50:50 Mixture | (1R) |
| Physical State | White Crystalline Solid | White Crystalline Solid | White Crystalline Solid | Colorless Liquid |
| Stability | High (Hygroscopic) | High (Hygroscopic) | High | Low (Oxidizes/Carbonates) |
| Optical Rotation | Non-zero (Specific sign) | Equal magnitude, opposite sign | 0° | Non-zero |
| NMR (Achiral) | Identical to (S) | Identical to (R) | Identical to (R)/(S) | Shifts Upfield (No HCl) |
| Chiral HPLC | Single Peak (tR1) | Single Peak (tR2) | Two Peaks (1:[1][2][5][9][11]1) | Single Peak |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the salt formation process, critical for understanding the spectral shifts.
Spectroscopic Data Specifications
Note on Experimental Causality: The data below assumes the use of DMSO-d₆ as the solvent.
-
Why DMSO-d₆? Using D₂O or MeOD causes the rapid exchange of the ammonium protons (
), making them invisible in NMR. DMSO preserves these protons, allowing for quantification of the salt stoichiometry.
A. Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz or higher recommended.[12]
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| ¹H | 8.10 - 8.40 | Broad Singlet | 3H | Disappears in D₂O. Confirms salt formation.[1] | |
| ¹H | 5.65 - 5.75 | Multiplet | 2H | C3-H, C4-H | Diagnostic: Alkene protons. Distinct from saturated cyclohexylamine.[4][9] |
| ¹H | 3.30 - 3.45 | Broad Multiplet | 1H | C1-H | Deshielded by |
| ¹H | 2.20 - 2.40 | Multiplet | 2H | C2-H | Allylic protons. |
| ¹H | 1.95 - 2.15 | Multiplet | 2H | C5-H | Allylic protons. |
| ¹H | 1.60 - 1.80 | Multiplet | 2H | C6-H | Most shielded ring protons. |
| ¹³C | 126.5, 124.8 | Singlets | - | C3, C4 | Alkene carbons. |
| ¹³C | 48.2 | Singlet | - | C1 | Chiral center carbon. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
3000 - 2800 cm⁻¹: Broad, strong absorption. Overlap of C-H stretching and the broad ammonium N-H stretching band (characteristic of amine salts).
-
~1650 cm⁻¹: Weak to medium C=C stretching (alkene). Crucial for distinguishing from saturated cyclohexylamine.
-
~1500 - 1600 cm⁻¹: N-H bending deformations (Ammonium band).
C. Mass Spectrometry (MS)
-
Ionization: ESI (Positive Mode)
-
m/z: 98.1 [M+H]⁺ (Calculated for C₆H₁₂N⁺).
-
Note: You will observe the mass of the free base cation. The HCl is lost or observed as a chloride counter-ion in negative mode.
Experimental Protocols for Validation
To ensure scientific integrity, rely on Chiral HPLC rather than Optical Rotation for purity determination, as rotation values are highly susceptible to concentration, solvent, and temperature fluctuations.
Protocol 1: Definitive Chiral Purity (HPLC)
This protocol uses a polysaccharide-based chiral stationary phase, the industry standard for amine resolution.
-
Column: Daicel Chiralpak AY-H or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Expert Insight: The diethylamine (DEA) is mandatory . It suppresses the ionization of the residual silanols on the column and the amine analyte, preventing peak tailing. Without DEA, the peak will smear, making ee determination impossible.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Sample Prep: Dissolve the HCl salt in Ethanol/DEA, neutralize with a drop of NaOH if necessary to ensure the free base interacts with the column, though DEA in the mobile phase often suffices.
Protocol 2: Rapid NMR Identity Check
-
Weigh 10 mg of sample into a clean vial.
-
Add 0.6 mL DMSO-d₆ .
-
Shake until fully dissolved (salt may require mild sonication).
-
Acquire 16 scans.
-
Pass Criteria:
Analytical Workflow Diagram
The following logic flow ensures the correct characterization path is chosen based on the sample state.
Advanced Insight: Determination of Absolute Configuration
If a chiral column is unavailable, the "Senior Scientist" approach to distinguishing R from S involves Mosher's Acid Derivatization .
-
Reaction: React the free base of the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Analysis: Analyze the ¹H NMR or ¹⁹F NMR of the resulting diastereomeric amide.
-
Differentiation: The chemical shift of the proton at the chiral center (H-1) and the adjacent protons will differ between the (R,R)-diastereomer and the (R,S)-diastereomer due to the anisotropic shielding of the phenyl group in the Mosher reagent. This allows for absolute configuration assignment without a reference standard.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13040868, Cyclohex-3-en-1-amine hydrochloride. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023).[5] 1H NMR spectrum of Cyclohexene (Analogous Alkene Data). Retrieved from [Link]
-
Google Patents. (2011). Process for the preparation of chiral amines (Reference to Enzymatic Resolution). CN102295594A.[1] Retrieved from
Sources
- 1. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN105330550A - A kind of preparation method of optically active 1-cyclohexylethylamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. rsc.org [rsc.org]
Safety Operating Guide
(R)-Cyclohex-3-enylamine hydrochloride proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat (R)-Cyclohex-3-enylamine hydrochloride as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer (sink) or regular trash.[1]
This compound acts as a chiral building block with significant biological activity. While the hydrochloride salt form reduces volatility compared to the free amine, it retains corrosive and irritant properties. Improper disposal can lead to the generation of toxic free amine vapors (if basified) or aquatic toxicity.
Disposal Classification:
-
RCRA Status: Non-listed (Not P or U listed), but likely regulated as Characteristic Waste (D002 Corrosive if in aqueous solution pH < 2) or generally toxic organic waste depending on local regulations.
-
Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[2] Potential Corrosivity.[3][4][5][6][7][8]
-
Recommended Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Use full name on waste tags. |
| CAS Number | 931105-97-2 (Specific) / 22615-33-4 (Racemic) | Essential for waste manifesting. |
| Physical State | White to off-white solid | Dust inhalation risk during transfer. |
| Solubility | Soluble in water, methanol, DMSO | High mobility in water systems; Do not sink dispose. |
| Acidity | Acidic salt (pH < 7 in solution) | Incompatible with strong bases (releases volatile free amine). |
| Incompatibilities | Strong Oxidizers, Strong Bases | Segregate strictly from nitric acid, perchlorates, and hydroxides. |
Senior Scientist Insight: The hydrochloride salt acts as a "caged" form of the volatile amine. Adding a base (like Sodium Hydroxide) to waste streams containing this compound will deprotonate the ammonium group, releasing free (R)-cyclohex-3-enylamine. The free amine has a lower flash point and significantly higher vapor pressure/odor. Never mix this waste with basic waste streams.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, ensure the material is stable.
Segregation Logic
-
Stream A (Halogenated/Non-Halogenated Organics): Suitable for solid or dissolved waste.
-
Stream B (Corrosives - Acidic): Compatible, provided no oxidizers are present.
-
DO NOT MIX WITH:
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of this compound in various states (Solid, Liquid, or Empty Container).
Figure 1: Decision tree for the segregation and packaging of this compound waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stocks, contaminated solids, spill cleanup residues.
-
PPE Selection: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling fine powder outside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap (Teflon/polypropylene liner).
-
Transfer: Transfer the solid waste into the container. Do not fill beyond 90% capacity.
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write "this compound".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, extraction layers, HPLC waste.
-
Compatibility Check: Ensure the solution does not contain strong bases or oxidizers.
-
Solvent Stream:
-
Organic Solutions: Combine with compatible organic solvent waste (e.g., Halogenated or Non-Halogenated waste streams).
-
Aqueous Solutions: If the compound is in water, measure pH. If pH < 2, label as "Corrosive Acidic Waste". If pH 2-12, label as "Aqueous Toxic Waste".
-
-
Labeling: List all constituents (e.g., "Methanol 90%, Water 9%, (R)-Cyclohex-3-enylamine HCl 1%").
-
Cap & Store: Ensure the cap is tight to prevent fume release. Store in secondary containment.
Protocol C: Empty Container Management (Triple Rinse)
Regulatory Standard: EPA 40 CFR 261.7
-
Rinse 1: Add a small volume of solvent (methanol or water) to the "empty" bottle. Cap and shake vigorously.
-
Disposal of Rinsate: Pour the liquid into the Hazardous Liquid Waste container (Protocol B). Do not pour down the sink.
-
Repeat: Perform this rinse cycle two more times (Total: 3 rinses).
-
Final Step: Deface the original label using a permanent marker. Remove the cap (dispose of cap separately). Place the bottle in the glass recycling or trash, depending on institutional policy.
Emergency Spill Response
Scenario: A 5g bottle of solid this compound drops and shatters.
-
Evacuate & Ventilate: Alert nearby personnel. If dust is airborne, evacuate the immediate area for 15 minutes to allow settling/ventilation.
-
PPE: Don Nitrile gloves, goggles, lab coat, and N95 mask.
-
Containment: Cover the spill with a damp paper towel (water) to prevent dust dispersion.
-
Cleanup:
-
Disposal: Label the jar as "Hazardous Waste: Spill Debris ((R)-Cyclohex-3-enylamine HCl)" and process via Protocol A.
References
-
PubChem. (n.d.). Cyclohex-3-en-1-amine hydrochloride | C6H12ClN.[2] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved March 1, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclohex-3-en-1-amine hydrochloride | C6H12ClN | CID 13040868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
